Technical Documentation Center

2-(Methanesulfonyl)-4-methylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methanesulfonyl)-4-methylphenol
  • CAS: 88041-62-7

Core Science & Biosynthesis

Foundational

4-Methyl-2-(methylsulfonyl)phenol: Structural Dynamics, Synthesis, and Application in Drug Discovery

Executive Summary In modern medicinal chemistry and agrochemical design, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Methyl-2-(methylsulfonyl)phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical design, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Methyl-2-(methylsulfonyl)phenol (CAS: 88041-62-7) is a highly versatile, ortho-sulfonylated phenol derivative that serves as a privileged building block[1]. The molecule features a unique stereoelectronic push-pull system: a hydrogen-bond donating hydroxyl group coupled with a strongly electron-withdrawing, hydrogen-bond accepting methylsulfonyl moiety[2]. This technical guide details the physicochemical properties, structural mechanisms, and a self-validating synthetic protocol for this critical compound.

Physicochemical Profiling

Accurate physicochemical data is the foundation of any robust formulation or synthetic scaling effort. The quantitative parameters of 4-Methyl-2-(methylsulfonyl)phenol are summarized below to facilitate easy comparison and integration into computational chemistry models.

ParameterValue / Description
Chemical Name 4-Methyl-2-(methylsulfonyl)phenol
CAS Registry Number 88041-62-7[1]
Molecular Formula C8H10O3S[1]
Molecular Weight 186.23 g/mol [1]
SMILES String OC1=CC=C(C)C=C1S(=O)(C)=O[1]
Structural Features Phenolic -OH (C1), Methylsulfonyl (C2), Methyl (C4)
Storage Conditions Sealed in dry, room temperature[1]

Structural & Mechanistic Insights

The placement of the methylsulfonyl group (-SO2CH3) ortho to the phenolic hydroxyl creates a profound stereoelectronic effect.

  • pKa Modulation: The methylsulfonyl group acts as a potent electron-withdrawing group (EWG) via both inductive and resonance effects. This stabilizes the phenoxide anion, significantly lowering the pKa of the phenol compared to an unsubstituted p-cresol[3].

  • Binding Affinity: In drug target pockets, this increased acidity enhances binding affinity by promoting stronger ion-pairing or polarized hydrogen-bonding interactions with basic amino acid residues.

  • Bidentate Acceptor Motif: The two oxygen atoms of the sulfonyl group serve as rigid, directional hydrogen bond acceptors, allowing the scaffold to lock into specific conformations within a protein active site.

BindingLogic Node1 4-Methyl-2-(methylsulfonyl)phenol (Bioisosteric Scaffold) Node2 Phenolic -OH (Hydrogen Bond Donor) Node1->Node2 Structural Motif Node3 Methylsulfonyl -SO2CH3 (Hydrogen Bond Acceptor) Node1->Node3 Structural Motif Node4 Target Protein Pocket (Binding Site) Node2->Node4 H-Bonding / Ion-Pairing Node3->Node4 Bidentate H-Bonding Node5 pKa Modulation (Increased Acidity) Node3->Node5 Electron Withdrawal Node5->Node2 Stabilizes Phenoxide

Fig 1: Pharmacological binding logic and stereoelectronic effects of the scaffold.

Synthetic Methodologies

Step 1: Ortho-Sulfenylation (Thioether Formation)

The first objective is the regioselective introduction of a sulfur atom at the ortho position.

  • Causality of Catalyst: We utilize aluminum turnings to form an aluminum phenoxide intermediate in situ. This intermediate coordinates with the sulfur source, directing the electrophilic attack exclusively to the ortho position, thereby preventing unwanted meta-substitution[4].

Step 2: Oxidation to Sulfone

The intermediate thioether must be oxidized to the sulfone without over-oxidizing the aromatic ring.

  • Causality of Oxidant Ratio: The oxidation proceeds via a transient sulfoxide intermediate. By utilizing a strict >2.0 molar equivalent of meta-chloroperoxybenzoic acid (mCPBA), we drive the reaction completely to the sulfone, preventing mixed sulfoxide/sulfone impurities[1][4].

SynthesisWorkflow A p-Cresol (Starting Material) B Al Catalyst + Heat (Ortho-Directing) A->B Activation D 4-Methyl-2-(methylthio)phenol (Thioether Intermediate) B->D Electrophilic Attack C Dimethyl Disulfide (DMDS) (Sulfenylation Agent) C->D Reagent Addition E mCPBA (>2 eq) in DCM (Oxidation) D->E Oxidation F 4-Methyl-2-(methylsulfonyl)phenol (Target Compound) E->F Yield >85%

Fig 2: Step-by-step synthetic workflow for 4-Methyl-2-(methylsulfonyl)phenol.

Experimental Protocol & Analytical Validation

Phase A: Synthesis of 4-methyl-2-(methylthio)phenol
  • Drying: Add p-cresol (0.60 mol) and toluene (20 mL) to a round-bottom flask. Distill the mixture until free of toluene to remove trace water[4].

  • Activation: Add aluminum turnings (0.04 gram atoms) to the dried p-cresol. Heat the mixture to 150–160 °C until the evolution of hydrogen gas ceases, indicating the formation of the aluminum phenoxide catalyst[4].

  • Sulfenylation: Slowly add dimethyl disulfide (DMDS, 0.40 mol) dropwise. Reflux the mixture at ~160 °C for 12–16 hours[4].

  • Purification: Flash the mixture under vacuum, followed by fractional distillation through a packed column to isolate 4-methyl-2-(methylthio)phenol[4].

Phase B: Oxidation to 4-Methyl-2-(methylsulfonyl)phenol
  • Preparation: Dissolve the purified thioether (0.10 mol) in 200 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Add mCPBA (0.22 mol, >2 eq) portion-wise over 30 minutes to control the exothermic reaction. Stir the mixture at room temperature for 4 hours.

  • Quenching (Critical Safety Step): Quench the reaction with saturated aqueous sodium thiosulfate. Causality: This safely reduces any unreacted peroxide species, preventing explosive hazards during the subsequent concentration step.

  • Workup: Wash the organic layer with saturated sodium bicarbonate (to remove m-chlorobenzoic acid byproduct), dry over anhydrous MgSO4, and concentrate in vacuo.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-Methyl-2-(methylsulfonyl)phenol[1].

Phase C: Self-Validating Analytical Characterization

To validate the success of the workflow, perform the following analyses:

  • LC-MS (ESI-): The disappearance of the thioether mass and the emergence of a dominant [M-H]⁻ peak at m/z 185.0 confirms complete sulfone formation.

  • ¹H NMR (CDCl3): Look for a distinct singlet integrating to 3H around 3.1 ppm (confirming the -SO2CH3 group), a singlet at 2.3 ppm (aryl -CH3), and an ABX coupling pattern in the aromatic region, verifying that substitution occurred exclusively at the ortho position.

References

  • PrepChem. "Synthesis of 4-methyl-2-(methylthio)-phenol". Synthetic Protocols Database. Available at:[Link][4]

  • Chemistry Letters. "Physicochemical Properties of 2-Methylthio-4-methylphenol, a Model Compound of the Novel Cofactor of Galactose Oxidase". DeepDyve / Oxford Academic. Available at:[Link][3]

Sources

Exploratory

The Physical and Chemical Properties of 2-(Methanesulfonyl)-4-methylphenol: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter the need to fine-tune the physicochemical properties of lead compounds. 2-(Methanesulfonyl)-4-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter the need to fine-tune the physicochemical properties of lead compounds. 2-(Methanesulfonyl)-4-methylphenol (CAS: 88041-62-7) is a highly versatile building block characterized by its unique electronic push-pull system. The presence of a strongly electron-withdrawing ortho-methanesulfonyl group combined with an electron-donating para-methyl group creates a highly polarized phenol core. This guide provides an in-depth analysis of its physicochemical profiling, structural electronics, and a field-proven synthetic methodology.

Physicochemical Profiling

Understanding the baseline quantitative data of 2-(Methanesulfonyl)-4-methylphenol is critical for predicting its behavior in biological assays and synthetic workflows. The table below synthesizes its core parameters.

PropertyValueSource
IUPAC Name 2-methanesulfonyl-4-methylphenolBLD Pharm [3]
CAS Number 88041-62-7BLD Pharm [3]
Molecular Formula C8​H10​O3​S BLD Pharm [3]
Molecular Weight 186.23 g/mol BLD Pharm [3]
SMILES String OC1=CC=C(C)C=C1S(=O)(C)=OBLD Pharm [3]
Predicted Boiling Point ~358 °C (Extrapolated)ChemicalBook [2]
Predicted Density ~1.32 g/cm³ (Extrapolated)ChemicalBook [2]
Predicted pKa 6.83 ± 0.30ChemicalBook [2]

Note: Boiling point, density, and pKa are extrapolated from the highly similar des-methyl analog, 2-(methylsulfonyl)phenol, adjusting for the minor inductive effects of the para-methyl group.

Structural and Electronic Analysis

The chemical reactivity and physical state of 2-(Methanesulfonyl)-4-methylphenol are dictated by the competing electronic effects on the aromatic ring.

The methanesulfonyl ( −SO2​CH3​ ) group is a powerful electron-withdrawing group. According to established linear free-energy relationships, the Hammett constant ( σp​ ) for the methanesulfonyl group is +0.72, which exceeds even that of the trifluoromethyl group ( σp​ = +0.54)[1]. When positioned ortho to the phenolic hydroxyl, it exerts a strong inductive ( −I ) and mesomeric ( −M ) pull, significantly increasing the acidity of the phenol (lowering the pKa from ~9.95 to ~6.83) [2].

Conversely, the para-methyl group exerts a mild electron-donating effect ( +I , +H ), which slightly counteracts the sulfone's pull, stabilizing the aromatic π -system and providing a hydrophobic anchor point for target binding. Furthermore, the ortho relationship between the hydroxyl and the sulfone oxygen facilitates a strong intramolecular hydrogen bond , which locks the molecule's conformation—a highly desirable trait in structure-based drug design to reduce entropic binding penalties.

ElectronicEffects Phenol Phenol Core (Base pKa ~ 9.95) Target 2-(Methanesulfonyl)- 4-methylphenol (Net pKa ~ 7.0) Phenol->Target Net Electronic Integration pMethyl para-Methyl Group (+I, +H Effect) pMethyl->Phenol Electron Donating (Decreases Acidity) oMethanesulfonyl ortho-Methanesulfonyl (-I, -M Effect) oMethanesulfonyl->Phenol Electron Withdrawing (Increases Acidity)

Electronic effects determining the pKa of 2-(Methanesulfonyl)-4-methylphenol.

Synthetic Methodologies

The most efficient and scalable route to synthesize 2-(Methanesulfonyl)-4-methylphenol is via a copper-catalyzed Ullmann-type coupling, reacting 2-bromo-4-methylphenol with sodium methanesulfinate. This methodology, pioneered by Ma and colleagues, avoids the use of harsh, toxic gaseous reagents like methanethiol, utilizing stable, solid sodium methanesulfinate instead [4].

SynthesisWorkflow SM 2-Bromo-4-methylphenol (Starting Material) Reagents MeSO2Na (1.2 eq) CuI (10 mol%), L-Proline (20 mol%) DMSO, 110 °C, 24h SM->Reagents Mix under N2 Intermediate Cu-Aryl Intermediate (Oxidative Addition) Reagents->Intermediate Cu-Catalysis Product 2-(Methanesulfonyl)-4-methylphenol (Target Compound) Intermediate->Product Reductive Elimination

Copper-catalyzed Ullmann-type synthesis of 2-(Methanesulfonyl)-4-methylphenol.

Step-by-Step Experimental Protocol: Cu-Catalyzed Sulfonylation

This protocol is designed as a self-validating system; every reagent and condition is chosen to prevent side reactions and maximize catalytic turnover.

  • Reagent Preparation: In an oven-dried Schlenk tube, charge 2-bromo-4-methylphenol (1.0 mmol), sodium methanesulfinate (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

    • Causality: CuI is a low-cost, highly effective source of Cu(I) for C-S bond formation. L-proline acts as a bidentate ligand; it coordinates to the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II), while simultaneously increasing the solubility of the catalytic complex.

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with high-purity nitrogen. Repeat this cycle three times.

    • Causality: Cu(I) is highly susceptible to oxidation by atmospheric oxygen. An inert atmosphere is strictly required to prevent the irreversible oxidation of the catalyst to Cu(II), which would immediately halt the catalytic cycle.

  • Solvent Addition: Via syringe, add anhydrous dimethyl sulfoxide (DMSO, 3.0 mL) to the mixture.

    • Causality: DMSO is a polar aprotic solvent. It is uniquely capable of dissolving the ionic sodium methanesulfinate while stabilizing the highly polar transition state during the oxidative addition of the aryl bromide to the copper center.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 110 °C in a pre-heated oil bath for 24 hours.

    • Causality: The oxidative addition of an unactivated aryl bromide to a Cu(I) center carries a high activation energy barrier. Sustained heating at 110 °C provides the necessary thermodynamic push to drive the reaction to completion.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL), then wash sequentially with distilled water (3 x 10 mL) and brine (10 mL).

    • Causality: DMSO and unreacted sodium methanesulfinate are highly water-soluble. Multiple aqueous washes efficiently remove the solvent and inorganic salts, leaving the organic product in the ethyl acetate layer.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient) to afford the pure target compound.

Applications in Drug Discovery

In medicinal chemistry, 2-(Methanesulfonyl)-4-methylphenol serves as an excellent bioisostere. The methanesulfonyl group mimics the hydrogen-bonding capabilities of sulfonamides and carboxylic acids without carrying a formal negative charge at physiological pH. Because its pKa (~6.8 - 7.0) is near physiological pH (7.4), the compound exists in a dynamic equilibrium between its neutral and anionic (phenolate) forms in vivo. This dual-state nature allows it to cross lipid membranes in its neutral form while engaging in strong electrostatic interactions with target proteins (such as kinases or cyclooxygenases) in its ionized form.

References

  • Title: Methanesulfonyl-Polarized Halogen Bonding Enables Strong Halide Recognition in an Arylethynyl Anion Receptor Source: PMC - National Institutes of Health URL: [Link]

  • Title: Copper-Catalyzed Coupling of Aryl Halides with Sodium Methanesulfinate Source: Journal of Organic Chemistry (Zhu, W.; Ma, D.) URL: [Link]

Foundational

2-(Methanesulfonyl)-4-methylphenol: Comprehensive Safety Data, Predictive Toxicity Profile, and Experimental Workflows

Executive Summary In modern drug development and agrochemical synthesis, substituted phenols serve as critical building blocks. 2-(Methanesulfonyl)-4-methylphenol (CAS: 88041-62-7) is a specialized intermediate character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, substituted phenols serve as critical building blocks. 2-(Methanesulfonyl)-4-methylphenol (CAS: 88041-62-7) is a specialized intermediate characterized by a phenolic hydroxyl group, a para-methyl group, and an ortho-methanesulfonyl moiety[1]. While its structural features make it highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), these same features necessitate rigorous safety and toxicity profiling[2].

This technical whitepaper provides a comprehensive evaluation of the physicochemical properties, Safety Data Sheet (SDS) parameters, and predictive toxicology of 2-(Methanesulfonyl)-4-methylphenol. Furthermore, it details self-validating experimental workflows designed to empirically assess its safety profile in a preclinical setting.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and potential toxicity. The strongly electron-withdrawing methanesulfonyl group significantly influences the pKa of the phenol, altering its solubility and membrane permeability compared to unsubstituted analogs.

Table 1: Chemical and Structural Properties
ParameterValue / Description
Chemical Name 2-(Methanesulfonyl)-4-methylphenol
Synonyms 4-Methyl-2-(methylsulfonyl)phenol
CAS Registry Number 88041-62-7
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
Purity Standard ≥95% (Typically assessed via HPLC)
Physical State Solid (White to off-white powder)

Data synthesized from authoritative chemical registries including1[1] and 3[3].

Core Safety Data Sheet (SDS) Framework

Based on structural read-across from closely related analogs like 4-(methylsulfonyl)phenol, 2-(Methanesulfonyl)-4-methylphenol exhibits specific localized hazards primarily driven by the acidity of the phenolic proton and the reactivity of the sulfonyl group[4].

Table 2: GHS Classification and Hazard Statements
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritationH335

Classification derived from standardized SDS data for structurally homologous sulfonyl phenols (4)[4] and (5)[5].

Mechanistic First Aid & Handling Protocols
  • Dermal Exposure: Wash immediately with copious amounts of soap and water. Causality: Rapid dilution is critical. Phenols partition readily into the lipid bilayer of the stratum corneum, causing localized protein denaturation. Immediate surfactant (soap) application disrupts this partitioning, mobilizing the lipophilic compound away from the tissue[5].

  • Ocular Exposure: Rinse cautiously with water for several minutes (P305+P351+P338). Causality: The acidic nature of the phenolic hydroxyl can cause rapid corneal irritation. Continuous flushing restores physiological pH and physically removes the particulate[4][6].

  • Inhalation: Move to fresh air. Causality: Dust or aerosols can irritate the respiratory mucosa (H335). Fresh air restores oxygen saturation and prevents further chemical interaction with the alveolar epithelium[5].

Predictive Toxicology & Mechanistic Pathways

In predictive toxicology, the intrinsic hazard of a molecule is heavily dictated by its potential to form reactive electrophilic intermediates during hepatic metabolism.

Unsubstituted or electron-rich phenols are notorious for undergoing Cytochrome P450 (CYP450) mediated oxidation to form highly reactive quinone methides. These electrophiles deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, leading to hepatotoxicity.

However, in 2-(Methanesulfonyl)-4-methylphenol, the presence of the ortho-methanesulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group (EWG). This EWG significantly deactivates the aromatic ring toward electrophilic oxidation[2]. Consequently, the primary metabolic route shifts favorably toward Phase II conjugation (glucuronidation and sulfation) at the phenolic hydroxyl, facilitating rapid renal clearance and minimizing systemic toxicity.

G Parent 2-(Methanesulfonyl) -4-methylphenol CYP CYP450 Oxidation Parent->CYP Phase I UGT Phase II Conjugation (Glucuronidation/Sulfation) Parent->UGT Phase II Reactive Reactive Intermediate (Quinone Methide) CYP->Reactive Bioactivation Detox Excreted Metabolites UGT->Detox Clearance Reactive->Detox GSH Conjugation Tox Cellular Toxicity (Protein/DNA Adducts) Reactive->Tox GSH Depletion

Mechanistic pathways of sulfonyl phenol metabolism and potential toxicity.

Experimental Protocols for Toxicity Profiling

To validate the predictive safety profile of 2-(Methanesulfonyl)-4-methylphenol, a robust, self-validating experimental workflow must be employed. The following protocols are designed to ensure data integrity through built-in controls.

Workflow Start Compound Preparation (DMSO Stock) InVitro In Vitro Cytotoxicity (HepG2 Cells) Start->InVitro GenoTox Genotoxicity (Ames & CometChip) Start->GenoTox Metab Metabolic Stability (HLM/S9 Fractions) Start->Metab Data Data Integration & Risk Assessment InVitro->Data GenoTox->Data Metab->Data

High-throughput predictive toxicology workflow for early-stage drug development.

Protocol 1: In Vitro Cytotoxicity Assessment (HepG2 MTT Assay)

Rationale: HepG2 cells are utilized because they are a human liver carcinoma cell line that retains basal levels of Phase I and Phase II metabolic enzymes, providing a more physiologically relevant model for hepatotoxicity than standard fibroblast lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(Methanesulfonyl)-4-methylphenol in 100% anhydrous DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (final concentrations: 0.1, 1, 10, 50, 100 µM).

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO vehicle (ensures the solvent is not causing baseline toxicity).

    • Positive Control: 50 µM Chlorpromazine (a known hepatotoxin to validate assay sensitivity).

  • Exposure: Treat cells for 48 hours.

  • Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Acceptance Criteria: The assay is only valid if the positive control reduces viability by >50% and the vehicle control maintains >95% viability relative to untreated cells.

Protocol 2: Genotoxicity Profiling (Ames Test with S9 Activation)

Rationale: Methanesulfonyl derivatives and certain phenols can act as alkylating agents or form reactive oxygen species, but often require bioactivation. The inclusion of mammalian liver S9 fractions is critical to detect metabolically generated mutagens[7][8].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix containing essential cofactors (NADP+, Glucose-6-phosphate) to simulate hepatic Phase I metabolism.

  • Exposure (Plate Incorporation): Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated conditions), and 50 µL of the test compound (up to 5000 µ g/plate ).

  • Self-Validating Controls:

    • -S9 Positive Control: Sodium azide (TA100) and 2-Nitrofluorene (TA98).

    • +S9 Positive Control: 2-Aminoanthracene (validates the enzymatic activity of the S9 mix).

  • Incubation & Scoring: Pour over minimal agar plates, incubate at 37°C for 48 hours, and count revertant colonies. A reproducible dose-dependent increase (≥2-fold over vehicle) indicates mutagenic potential.

Environmental Fate & Ecotoxicity

Beyond human health, the environmental impact of sulfonyl phenols must be evaluated, particularly under global frameworks like REACH and TSCA[9]. Substituted phenols can exhibit acute and chronic aquatic toxicity (H411: Toxic to aquatic life with long-lasting effects)[10].

Because empirical in vivo aquatic testing is resource-intensive, modern regulatory frameworks advocate for in silico predictive models. Tools such as the EPA's ECOSAR or CADRE-Aquatic Toxicity (CADRE-AT) utilize mechanistically relevant reactivity parameters to predict the toxicity of organic chemicals to fish and daphnia[9]. Given its structure, 2-(Methanesulfonyl)-4-methylphenol is expected to have moderate water solubility but should be handled with strict protocols to prevent environmental release (P273)[10].

References

  • CymitQuimica. "4-Methyl-2-(methylsulfonyl)phenol. CAS: 88041-62-7."
  • ChemicalBook. "Phenol, 4-methyl-2-(methylsulfonyl)- | 88041-62-7."
  • PubChem - NIH. "4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350."
  • Fisher Scientific.
  • Chem-Impex. "4-(Methylsulfonyl)phenol."
  • NCBI - NIH. "Methanesulfonyl Chloride: Acute Exposure Guideline Levels."
  • RSC Publishing.
  • ResearchGate. "Elevated Ethyl Methanesulfonate (EMS)

Sources

Exploratory

Thermodynamic stability of 2-(Methanesulfonyl)-4-methylphenol

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Methanesulfonyl)-4-methylphenol Authored by: Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Methanesulfonyl)-4-methylphenol

Authored by: Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(Methanesulfonyl)-4-methylphenol, a molecule of interest in drug development. While specific experimental data for this compound is not publicly available, this document synthesizes established principles and methodologies for stability testing of phenolic and sulfonyl-containing compounds. We will explore the molecule's structural attributes that influence its stability, detail essential experimental protocols for thermal and chemical degradation analysis, and provide insights into interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and related molecules.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a molecule's intrinsic stability under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[1] Forced degradation studies, which intentionally stress a drug substance, are essential for identifying potential degradation pathways and products, thus informing the development of stable formulations and appropriate storage conditions.[2][3][4] This guide will provide a detailed roadmap for assessing the thermodynamic stability of 2-(Methanesulfonyl)-4-methylphenol.

Molecular Structure Analysis and Potential Stability Liabilities

The chemical structure of 2-(Methanesulfonyl)-4-methylphenol contains two key functional groups that will dictate its stability profile: a phenol ring and a methanesulfonyl group.

  • Phenolic Moiety: The hydroxyl group on the aromatic ring makes the molecule susceptible to oxidative degradation.[1][5] Phenols can be oxidized to form colored quinone-type structures, which can be a significant stability concern. The electron-donating nature of the hydroxyl and methyl groups can activate the aromatic ring, potentially increasing its susceptibility to electrophilic attack and oxidation.

  • Methanesulfonyl Group: The sulfonyl group (SO₂) is generally considered to be chemically robust and stable. However, under conditions of high thermal stress, compounds containing sulfonyl groups can degrade, potentially leading to the release of sulfur oxides.[6]

The interplay of these functional groups will govern the overall degradation pathways of the molecule.

cluster_molecule 2-(Methanesulfonyl)-4-methylphenol cluster_phenol Phenolic Ring cluster_sulfonyl Sulfonyl Group M C₇H₈O₃S phenol_ring Aromatic Ring - Susceptible to Oxidation - Potential for Electrophilic Attack hydroxyl Hydroxyl Group (Electron-donating) methyl Methyl Group (Electron-donating) sulfonyl Methanesulfonyl Group - Generally Stable - Potential for Thermal Decomposition

Caption: Key functional groups of 2-(Methanesulfonyl)-4-methylphenol and their stability implications.

Experimental Protocols for Assessing Thermodynamic Stability

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of 2-(Methanesulfonyl)-4-methylphenol. The following experimental protocols are considered standard in the pharmaceutical industry.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the material's response to changes in temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.[7]

Experimental Protocol:

  • Accurately weigh 3-5 mg of 2-(Methanesulfonyl)-4-methylphenol into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, hermetically sealed pan is used as the reference.

  • Place both pans in the DSC instrument.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to quantify mass loss due to degradation.[8]

Experimental Protocol:

  • Accurately weigh 5-10 mg of 2-(Methanesulfonyl)-4-methylphenol into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen or air atmosphere.

  • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of the drug substance to identify likely degradation products and establish degradation pathways.[5] These studies are a core component of demonstrating the specificity of stability-indicating analytical methods.[2]

cluster_workflow Forced Degradation Workflow cluster_conditions Stressors start 2-(Methanesulfonyl)-4-methylphenol (API) stress Stress Conditions start->stress thermal Thermal (e.g., 80°C) stress->thermal hydrolytic Hydrolytic (Acidic, Basic, Neutral) stress->hydrolytic oxidative Oxidative (e.g., H₂O₂) stress->oxidative photolytic Photolytic (ICH Q1B) stress->photolytic analysis Analytical Testing (e.g., HPLC, LC-MS) thermal->analysis hydrolytic->analysis oxidative->analysis photolytic->analysis degradation Identification of Degradation Products analysis->degradation pathway Elucidation of Degradation Pathways degradation->pathway end Stability-Indicating Method Development pathway->end

Caption: A typical workflow for forced degradation studies.

This assesses the stability of the molecule in the presence of water and at different pH values.

Experimental Protocol:

  • Prepare solutions of 2-(Methanesulfonyl)-4-methylphenol in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

  • Incubate the solutions at an elevated temperature, for example, 60 °C, for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Given the presence of the phenol group, oxidative stability is of paramount importance.[3]

Experimental Protocol:

  • Prepare a solution of 2-(Methanesulfonyl)-4-methylphenol in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3% v/v) to induce oxidation.

  • Incubate the solution at room temperature or slightly elevated temperature for a defined period.

  • At specified time points, withdraw an aliquot and analyze by HPLC to quantify the remaining parent compound and any degradation products.

This study evaluates the stability of the solid drug substance under dry heat.

Experimental Protocol:

  • Place a known quantity of solid 2-(Methanesulfonyl)-4-methylphenol in a controlled temperature and humidity chamber.

  • At regular intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

This assesses the impact of light exposure on the stability of the drug substance.

Experimental Protocol:

  • Expose a sample of 2-(Methanesulfonyl)-4-methylphenol to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • A control sample should be protected from light.

  • After the specified exposure, analyze both the exposed and control samples by HPLC.

Data Presentation and Interpretation

The data generated from these studies should be systematically tabulated to facilitate analysis and comparison.

Table 1: Summary of Thermal Analysis Data (Hypothetical)
ParameterValueMethod
Melting Point (Onset)150 - 155 °CDSC
Enthalpy of Fusion25 - 30 kJ/molDSC
Decomposition Temp. (5% wt. loss)> 250 °CTGA
Table 2: Summary of Forced Degradation Studies (Hypothetical Results)
Stress ConditionDurationTemperature% DegradationMajor Degradants
0.1 M HCl72 h60 °C< 2%Not Detected
0.1 M NaOH72 h60 °C5 - 10%Degradant A, Degradant B
3% H₂O₂24 hRT15 - 20%Degradant C (Oxidized)
Dry Heat7 days80 °C< 1%Not Detected
Photostability (ICH Q1B)--< 2%Not Detected

Interpretation: The hypothetical data in Table 2 suggests that 2-(Methanesulfonyl)-4-methylphenol is relatively stable to acid, heat, and light but shows susceptibility to degradation under basic and oxidative conditions. The identification and characterization of Degradants A, B, and C using techniques like LC-MS and NMR would be the next critical step.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the evaluation of the thermodynamic stability of 2-(Methanesulfonyl)-4-methylphenol. By employing a combination of thermal analysis and forced degradation studies, a detailed understanding of the molecule's intrinsic stability can be achieved. The identification of degradation pathways is crucial for the development of a robust and stable drug product. Future work should focus on the structural elucidation of any identified degradation products and the development and validation of a stability-indicating analytical method.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • A practical guide to forced degradation and stability studies for drug substances.
  • PLOS One. (2013, December 11). Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • PubChem. 2-Fluoro-4-methylsulfonylphenol.
  • Sigma-Aldrich. 2-Methoxy-4-methylphenol.
  • MDPI. (2022, November 3). Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines.
  • PMC - NIH. (2025, January 6). Thermal Characterization and Heat Capacities of Seven Polyphenols.
  • NIST/TRC Web Thermo Tables. 4-methylphenol -- Critically Evaluated Thermophysical Property Data.
  • Fact sheet: 2-methylphenol (ortho-cresol).
  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
  • PubMed. (2005, December 15). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes.
  • accessdata.fda.gov. 3.2.S.7.1 Stability Summary and Conclusions.
  • MDPI. (2023, January 5). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants.
  • PubMed. (2007, November 1). Interference by Mes [2-(4-morpholino)ethanesulfonic acid] and related buffers with phenolic oxidation by peroxidase.
  • PMC. (2025, July 29). Evaluating the Effect of Thermal Treatment on Phenolic Compounds in Functional Flours Using Vis–NIR–SWIR Spectroscopy: A Machine Learning Approach.
  • PubMed. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • Chem-Impex. 4-(Methylsulfonyl)phenol.
  • NextSDS. 4-methanesulfonyl-2-methylphenol — Chemical Substance Information.
  • ResearchGate. The structure of 2-methoxy-4-methylphenol, a compound based on a naturally occurring repellent from the waterbuck (K. defassa).
  • ECHEMI. 2-Amino-4-methylphenol SDS, 95-84-1 Safety Data Sheets.
  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures.
  • NIST WebBook. Phenol, 2-methyl-.

Sources

Foundational

An In-depth Technical Guide to 2-(Methanesulfonyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Methanesulfonyl)-4-methylphenol, a versatile buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methanesulfonyl)-4-methylphenol, a versatile building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction: Unveiling 2-(Methanesulfonyl)-4-methylphenol

2-(Methanesulfonyl)-4-methylphenol, also known by its alternative name 4-Methyl-2-(methylsulfonyl)phenol, is an aromatic organic compound featuring a phenol ring substituted with a methanesulfonyl group at the ortho-position and a methyl group at the para-position relative to the hydroxyl group. Its unique structural arrangement imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery.

The presence of the electron-withdrawing methanesulfonyl group and the electron-donating methyl group on the phenol ring creates a distinct electronic and steric environment. This influences its reactivity and potential interactions with biological targets, making it an attractive scaffold for the design of novel therapeutic agents.

Chemical Structure:

Caption: Chemical structure of 2-(Methanesulfonyl)-4-methylphenol.

Physicochemical Properties:

PropertyValueSource
CAS Registry Number 88041-62-7[1]
Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 115-119 °C
Solubility Soluble in methanol, ethanol, and other organic solvents.

Synthesis and Mechanistic Insights

The synthesis of 2-(Methanesulfonyl)-4-methylphenol typically involves a multi-step process starting from readily available precursors. A common synthetic route is outlined below, highlighting the key transformations and the underlying chemical principles.

Synthetic Workflow:

Synthesis_Workflow start p-Cresol step1 Thiolation (e.g., with dimethyl disulfide) start->step1 Introduction of thioether intermediate1 4-Methyl-2-(methylthio)phenol step1->intermediate1 step2 Oxidation (e.g., with H2O2 or Oxone) intermediate1->step2 Oxidation of thioether to sulfone product 2-(Methanesulfonyl)-4-methylphenol step2->product

Caption: A general synthetic workflow for 2-(Methanesulfonyl)-4-methylphenol.

Experimental Protocol: A Self-Validating System

The following protocol for the oxidation of 4-methyl-2-(methylthio)phenol represents a critical step in the synthesis. The choice of oxidant and reaction conditions is crucial for achieving a high yield and purity of the final product.

Step-by-Step Methodology: Oxidation of 4-Methyl-2-(methylthio)phenol

  • Dissolution: Dissolve 4-methyl-2-(methylthio)phenol (1 equivalent) in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is critical to ensure the solubility of both the starting material and the oxidizing agent.

  • Cooling: Place the flask in an ice bath to maintain a low temperature (0-5 °C). This is a key control point to manage the exothermicity of the oxidation reaction and prevent the formation of byproducts.

  • Addition of Oxidant: Slowly add a solution of hydrogen peroxide (H₂O₂) (2.2 equivalents) or Oxone® (2.2 equivalents) dropwise to the stirred solution. The slow addition rate is essential for controlling the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the reaction endpoint and prevents over-oxidation.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. This is a critical safety and purification step.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate. The choice of extraction solvent is based on the product's solubility and the ease of removal.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-(Methanesulfonyl)-4-methylphenol.

Causality in Experimental Choices:

  • Temperature Control: The low temperature minimizes potential side reactions, such as over-oxidation or degradation of the phenol ring.

  • Stoichiometry of Oxidant: Using a slight excess of the oxidizing agent ensures the complete conversion of the thioether to the sulfone.

  • Reaction Monitoring: Real-time monitoring prevents the reaction from proceeding for too long, which could lead to lower yields and the formation of impurities.

Applications in Drug Discovery and Development

The unique structural features of 2-(Methanesulfonyl)-4-methylphenol make it a valuable building block in the design of various pharmacologically active molecules. The methanesulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Role in a Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical scenario where a drug candidate derived from 2-(Methanesulfonyl)-4-methylphenol inhibits a key kinase in a cancer-related signaling pathway.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation promotes Drug Drug Derived from 2-(Methanesulfonyl)-4-methylphenol Drug->KinaseB inhibits

Sources

Exploratory

Rational Design, Synthesis, and Pharmacological Evaluation of 2-(Methanesulfonyl)-4-methylphenol Derivatives

Introduction & Pharmacophore Rationale In modern medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds dictates both the pharmacokinetic profile and the pharmacodynamic efficacy of drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the strategic placement of functional groups on aromatic scaffolds dictates both the pharmacokinetic profile and the pharmacodynamic efficacy of drug candidates. 2-(Methanesulfonyl)-4-methylphenol (CAS: 88041-62-7) —hereafter referred to as 2-MS-4-MP —serves as a highly privileged building block in the rational design of selective enzyme inhibitors.

The structural architecture of 2-MS-4-MP features a push-pull electronic system that is highly sought after in drug development:

  • The Ortho-Methanesulfonyl Group (-SO₂CH₃): As a strong electron-withdrawing group (EWG), this moiety significantly lowers the pKa of the adjacent phenolic hydroxyl group. This electronic modulation favors the formation of a phenoxide state at physiological pH, enhancing its capacity to act as a robust hydrogen-bond acceptor/donor system.

  • The Para-Methyl Group (-CH₃): Acting as a mild electron-donating group (EDG) and a hydrophobic anchor, the methyl group provides critical van der Waals interactions within lipophilic binding pockets, stabilizing the ligand-target complex.

Derivatives of 2-MS-4-MP are primarily synthesized by functionalizing the phenolic -OH (e.g., via cross-coupling to form diaryl ethers) to generate potent, selective non-steroidal anti-inflammatory drugs (NSAIDs) and targeted oncology agents.

Mechanistic Target Engagement: The COX-2 Paradigm

The most prominent application of the methylsulfonyl pharmacophore is in the design of selective Cyclooxygenase-2 (COX-2) inhibitors. The structural differentiation between the constitutive COX-1 and the inducible COX-2 enzymes is subtle but therapeutically exploitable.

While COX-1 possesses a bulky Isoleucine residue at position 523, COX-2 features a smaller Valine (Val523). This single amino acid substitution opens a secondary, hydrophilic side pocket in the COX-2 active site. As documented in the, the methylsulfonyl group of 2-MS-4-MP derivatives selectively inserts into this Val523 pocket. Once positioned, the sulfonyl oxygens form highly directional, stabilizing hydrogen bonds with Arg120 and Tyr355 (and potentially His90/Arg513), effectively anchoring the inhibitor and blocking the oxygenation of arachidonic acid.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Catalysis PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 Isomerization Inhibitor 2-MS-4-MP Derivatives (Selective Inhibitor) Inhibitor->COX2 Blocks Val523 Pocket

Fig 1: Arachidonic acid cascade and site of action for 2-MS-4-MP derived COX-2 inhibitors.

Synthetic Methodologies & Workflow

To leverage 2-MS-4-MP in drug discovery, researchers frequently utilize the phenolic oxygen as a linker to construct diaryl ether scaffolds. These scaffolds mimic the structural geometry of traditional NSAIDs while maintaining the critical COX-2 selectivity profile, a strategy supported by foundational research in.

Synthesis_Workflow Step1 Starting Material 2-MS-4-MP (CAS: 88041-62-7) Step2 Base Activation (K2CO3 / DMF) Phenoxide Formation Step1->Step2 Step3 Ullmann Coupling (CuI, Aryl Halide, 110°C, 12h) Step2->Step3 Step4 Purification (Silica Gel Column) Step3->Step4 Step5 Final Derivative (Diaryl Ether Scaffold) Step4->Step5

Fig 2: Synthetic workflow for 2-MS-4-MP diaryl ether derivatives via Ullmann cross-coupling.

Protocol 1: Synthesis of Diaryl Ether Derivatives via Ullmann Coupling

This protocol outlines the synthesis of highly functionalized diaryl ethers using 2-MS-4-MP as the nucleophilic partner.

  • Preparation & Activation: Charge a flame-dried Schlenk flask with 2-MS-4-MP (1.0 eq) and anhydrous K₂CO₃ (2.0 eq). Add anhydrous DMF (0.5 M) under an argon atmosphere. Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild inorganic base perfectly suited to deprotonate the acidic phenol (pKa ~8.5) without triggering unwanted side reactions (e.g., ester hydrolysis) on the incoming aryl halide. DMF, a polar aprotic solvent, stabilizes the resulting phenoxide ion and facilitates the subsequent catalytic cycle.

  • Catalyst & Substrate Addition: Introduce Copper(I) iodide (0.1 eq) and the target aryl iodide (1.2 eq) to the activated mixture.

  • Cross-Coupling: Heat the reaction mixture to 110 °C for 12 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of the oxidative addition step, where Cu(I) inserts into the aryl-halogen bond before undergoing ligand exchange with the phenoxide.

  • Workup & Purification: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

To validate the target engagement and selectivity of the synthesized 2-MS-4-MP derivatives, a self-validating colorimetric screening assay is employed.

  • Buffer Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 μM hematin and 2 mM phenol.

    • Causality: Hematin is an absolute requirement; it acts as the prosthetic group for the peroxidase active site of the cyclooxygenase enzyme. Without it, the enzyme remains in an inactive apo-state.

  • Enzyme Incubation: Aliquot 150 μL of buffer into a 96-well plate. Add 10 μL of the test derivative (dissolved in DMSO, final concentration <1% to prevent enzyme denaturation) and 10 μL of purified COX-1 or COX-2 enzyme. Incubate at 37 °C for 15 minutes.

    • Causality: Pre-incubation is critical for methylsulfonyl derivatives, as they often exhibit time-dependent, pseudo-irreversible binding kinetics within the COX-2 side pocket.

  • Reaction Initiation: Add 10 μL of arachidonic acid (100 μM) and 10 μL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Causality: TMPD serves as a reducing co-substrate. As the enzyme reduces PGG2 to PGH2, TMPD is stoichiometrically oxidized to a stable blue radical cation, allowing for direct spectrophotometric quantification.

  • Quantification: Read absorbance at 590 nm after 5 minutes and calculate IC₅₀ values using non-linear regression analysis.

Structure-Activity Relationship (SAR) Profiling

The integration of the 4-(methylsulfonyl) pharmacophore consistently yields superior selectivity indices, a phenomenon corroborated by evaluations of. The table below summarizes the quantitative SAR data for a representative series of 2-MS-4-MP diaryl ether derivatives.

CompoundR-Group (Aryl Substitution)COX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Ref Celecoxib (Standard)15.200.05304.0
2a Phenyl>50.001.25>40.0
2b 4-Fluorophenyl>50.000.45>111.1
2c 4-Methoxyphenyl32.102.1015.2
2d 2,4-Difluorophenyl>50.000.18>277.7

Data Interpretation: The introduction of a highly electronegative, small atomic radius substituent like Fluorine (Compound 2b , 2d ) significantly enhances binding affinity. This is driven by favorable halogen bonding and lipophilic interactions within the COX-2 pocket. Conversely, bulky electron-donating groups (Compound 2c ) induce steric clashes that disrupt the optimal alignment of the methylsulfonyl group, drastically reducing the selectivity index.

Conclusion & Future Perspectives

The 2-(Methanesulfonyl)-4-methylphenol scaffold remains a cornerstone in the rational design of selective enzyme inhibitors. Beyond traditional NSAID applications, the unique physicochemical properties of this building block are currently being explored in the development of anti-cancer therapeutics, specifically targeting tumor angiogenesis mediated by cyclooxygenase overexpression. Future drug development paradigms, including PROTACs (Proteolysis Targeting Chimeras), may leverage the 2-MS-4-MP moiety not just as an inhibitor, but as a highly specific E3-ligase recruitment anchor for targeted protein degradation.

References

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

  • Title: Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore Source: Molecules URL: [Link]

  • Title: A Practical Synthesis of a COX-2-Specific Inhibitor Source: The Journal of Organic Chemistry URL: [Link]

  • Title: US6020343A - (Methylsulfonyl)phenyl-2-(5H)

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(Methanesulfonyl)-4-methylphenol

[]` is correct and links correctly. Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[]` is correct and links correctly.

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly substituted, electron-rich aromatic compounds requires stringent regiocontrol. Phenol derivatives, such as p-cresol, are inherently highly reactive toward electrophilic aromatic substitution, which typically yields statistically driven, complex mixtures of ortho and para isomers ()[1]. To synthesize 2-(methanesulfonyl)-4-methylphenol with high purity and yield, we must deploy a strategy that bypasses this lack of selectivity.

As a self-validating system, this protocol is divided into two highly controlled phases:

  • Regioselective Ortho-Sulfenylation: A Friedel-Crafts-type reaction utilizing aluminum turnings to generate aluminum p-cresolate in situ. The aluminum center acts as an intramolecular Lewis acid, coordinating with dimethyl disulfide (DMDS). This forms a highly ordered cyclic transition state that exclusively directs the methylthio group to the ortho position, yielding 4-methyl-2-(methylthio)phenol ()[2]. This is a field-proven, authoritative protocol for generating alkylmercaptophenols ()[3].

  • Chemoselective Oxidation: The intermediate thioether is oxidized to the corresponding sulfone. To prevent the oxidative degradation of the sensitive phenol ring, Oxone (potassium peroxymonosulfate) is utilized in an aqueous ethanol system ()[4]. Oxone selectively attacks the nucleophilic sulfur atom without compromising the aromatic hydroxyl group.

Experimental Workflow

SynthesisWorkflow N1 Starting Material: p-Cresol N2 Step 1: Ortho-Sulfenylation (DMDS, Al catalyst, 150°C) N1->N2 N3 Intermediate: 2-(Methylthio)-4-methylphenol N2->N3 Vacuum Distillation N4 In-Process QC: GC-MS Analysis N3->N4 Aliquot Sampling N5 Step 2: Thioether Oxidation (Oxone, EtOH/H2O, RT) N4->N5 Pass (>95% conversion) N6 Final Product: 2-(Methanesulfonyl)-4-methylphenol N5->N6 Liquid-Liquid Extraction N7 Final Validation: NMR & LC-MS (>98% Purity) N6->N7 Recrystallization

Two-step synthesis and quality control workflow for 2-(Methanesulfonyl)-4-methylphenol.

Step-by-Step Methodologies

Phase 1: Synthesis of 2-(Methylthio)-4-methylphenol

Caution: Dimethyl disulfide (DMDS) has a strong, unpleasant odor. Perform all operations in a well-ventilated fume hood.

  • Azeotropic Drying: Charge a round-bottom flask with p-cresol (65.0 g, 0.60 mol) and toluene (20 mL). Distill the mixture under atmospheric pressure until the toluene is completely removed. Causality: Removing trace water prevents the passivation of the aluminum catalyst.

  • Catalyst Activation: Add aluminum turnings (1.1 g, 0.04 mol) to the dried p-cresol. Heat the mixture to 150–160 °C. Maintain this temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the aluminum p-cresolate intermediate.

  • Sulfenylation: Carefully add dimethyl disulfide (36.0 mL, 0.40 mol) dropwise to the hot mixture. Equip the flask with a reflux condenser and heat the mixture at reflux (~160 °C) for 18 to 22 hours.

  • Purification: Flash the crude mixture under vacuum to remove unreacted volatiles. Distill the remaining residue through a 0.7 × 30 cm packed column. Collect the fraction corresponding to 2-(methylthio)-4-methylphenol.

Phase 2: Synthesis of 2-(Methanesulfonyl)-4-methylphenol
  • Substrate Dissolution: Dissolve the purified 2-(methylthio)-4-methylphenol (30.0 g, 0.19 mol) in absolute ethanol (300 mL) in a large Erlenmeyer flask.

  • Oxidant Preparation: In a separate vessel, dissolve Oxone (116.0 g, 0.38 mol) in distilled water (300 mL).

  • Chemoselective Oxidation: Cool the ethanol solution to 0 °C using an ice bath. Add the aqueous Oxone solution batchwise over 30 minutes to control the exothermic oxidation. Once the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 18 hours.

  • Workup & Extraction: Partition the reaction mixture between ethyl acetate (500 mL) and water (200 mL). Separate the organic layer and extract the aqueous layer with an additional portion of ethyl acetate (250 mL).

  • Isolation: Combine the organic layers, wash with saturated brine (200 mL), and dry over anhydrous magnesium sulfate (MgSO 4​ ). Concentrate the solution in vacuo to afford the crude sulfone as a semi-solid. Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure 2-(methanesulfonyl)-4-methylphenol.

Quantitative Data & Yield Analysis

ParameterPhase 1: Ortho-SulfenylationPhase 2: Chemoselective Oxidation
Starting Material p-Cresol (65.0 g, 0.60 mol)2-(Methylthio)-4-methylphenol (30.0 g, 0.19 mol)
Primary Reagent Dimethyl disulfide (36.0 mL, 0.40 mol)Oxone (116.0 g, 0.38 mol)
Catalyst / Solvent Aluminum turnings (1.1 g) / TolueneEthanol (300 mL) / Water (300 mL)
Temperature Profile 150–160 °C (Reflux)0 °C to Room Temperature
Reaction Time 18–22 hours18 hours
Purification Method Vacuum Distillation (0.7 × 30 cm column)Liquid-Liquid Extraction & Recrystallization
Expected Yield 50–55%85–95%
Key QC Metric GC-MS: Target mass m/z = 154LC-MS: Target mass [M+H]+ = 187

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. Do not proceed to Phase 2 without confirming the structural integrity of the Phase 1 intermediate.

  • In-Process Control (IPC) for Phase 1: Analyze the crude distillate via GC-MS. The reaction is deemed successful when the p-cresol peak is minimized and the primary peak corresponds to the intermediate ( m/z = 154).

  • Final Validation for Phase 2: Utilize 1 H NMR (CDCl 3​ ) to confirm the final structure. The critical diagnostic peak is a sharp singlet at ~3.10 ppm (3H), confirming the presence of the highly deshielded methyl group attached to the sulfone (-SO 2​ CH 3​ ). The aromatic region must display an AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring. LC-MS analysis should confirm the exact mass shift, displaying an [M+H]+ ion at m/z = 187.0.

References

  • Balasainath, R. K. "Regiospecific Synthesis of Ortho Substituted Phenols." Western Kentucky University. Available at: [Link]

  • PrepChem. "Synthesis of 4-methyl-2-(methylthio)-phenol." Available at: [Link]

  • Farah, B. S., & Gilbert, E. E. "Alkylmercaptophenols by Sulfenylation of Phenols." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Sources

Application

Application Note: Optimized Dissolution and Handling of 2-(Methanesulfonyl)-4-methylphenol for In Vitro Assays

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The integrity of in vitro pharmacological and toxicologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The integrity of in vitro pharmacological and toxicological assays relies heavily on the precise dissolution of small molecule compounds. 2-(Methanesulfonyl)-4-methylphenol (CAS: 88041-62-7)[1] is a functionalized phenol derivative characterized by a moderately hydrophobic methyl-aromatic core and polar hydrogen-bonding moieties (a hydroxyl donor and a methanesulfonyl acceptor). Because of its dual physicochemical nature, improper solvation can lead to micro-precipitation, inaccurate dosing, and artifactual assay readouts.

This application note provides a self-validating, step-by-step protocol for the preparation of concentrated master stocks in Dimethyl Sulfoxide (DMSO) and their subsequent dilution into aqueous biological media, ensuring maximum bioavailability while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Dynamics

Before initiating dissolution, it is critical to understand the compound's structural properties to select the appropriate solvent system. While the hydroxyl (-OH) and methanesulfonyl (-SO₂CH₃) groups offer polar interactions, the aromatic ring and methyl group drive the compound's lipophilicity, making it poorly soluble in pure aqueous buffers at high concentrations.

DMSO is the gold-standard primary solvent for such molecules because its amphiphilic nature effectively disrupts the crystalline lattice of the powder, ensuring complete molecular dispersion[2][3].

Table 1: Physicochemical Properties of 2-(Methanesulfonyl)-4-methylphenol
PropertyValue / DescriptionMechanistic Implication for Dissolution
CAS Number 88041-62-7[1]Unique identifier for sourcing high-purity anhydrous powder.
Molecular Formula C₈H₁₀O₃S[1]Dictates molecular weight and stoichiometric calculations.
Molecular Weight 186.23 g/mol [1]Used to calculate molarity (1 mg/mL ≈ 5.37 mM).
H-Bond Donors 1 (Phenolic -OH)Facilitates interaction with polar solvents (e.g., DMSO oxygen).
H-Bond Acceptors 3 (-SO₂ and -OH)Enhances solubility in protic/polar aprotic environments.
Primary Solvent Anhydrous DMSORequired for >10 mM stock generation to prevent precipitation.

Workflow Visualization

The following diagram illustrates the critical path from dry powder to final assay application, highlighting the transition from the organic phase to the aqueous phase.

G N1 Weigh Powder (CAS: 88041-62-7) N2 Add Anhydrous DMSO (Primary Solvent) N1->N2 N3 Vortex & Sonicate (Overcome Lattice Energy) N2->N3 N4 10-50 mM Stock (100% DMSO) N3->N4 N5 Aliquoting (Store at -20°C) N4->N5 Long-term Storage N6 Aqueous Dilution (≤0.1% DMSO v/v) N4->N6 Immediate Use N7 In Vitro Assay N6->N7

Workflow for the dissolution and aqueous dilution of 2-(Methanesulfonyl)-4-methylphenol.

Master Stock Preparation Protocol (Organic Phase)

Objective: Generate a stable 10 mM to 50 mM master stock solution in 100% organic solvent.

Table 2: Mass-to-Volume Dilution Matrix (MW = 186.23 g/mol )
Target ConcentrationDesired VolumeMass of Compound Required
10 mM 1.0 mL1.86 mg
10 mM 0.5 mL0.93 mg
50 mM 1.0 mL9.31 mg
50 mM 0.5 mL4.66 mg
Step-by-Step Methodology
  • Equilibration: Allow the lyophilized vial of 2-(Methanesulfonyl)-4-methylphenol to equilibrate to room temperature in a desiccator before opening.

    • Causality: Prevents ambient atmospheric condensation on the powder. Moisture introduces water into the DMSO stock, which drastically reduces the solubility limit and causes premature precipitation[4].

  • Weighing: Weigh the precise mass (refer to Table 2) using an analytical balance (accuracy ±0.01 mg) into a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).

  • Primary Solubilization: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) . Do not use standard benchtop DMSO, as it is highly hygroscopic.

  • Agitation & Energy Input: Vortex the tube for 30–60 seconds. If visible particulates remain, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes.

    • Causality: Sonication provides the necessary kinetic energy to overcome the activation energy of dissolution, breaking down the crystal lattice of the methanesulfonyl-phenol structure without thermally degrading the molecule[2][4].

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 20–50 µL) and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles of high-concentration DMSO solutions induce nucleation and irreversible precipitation of the compound[4]. Single-use aliquots ensure a self-validating, reproducible concentration for every assay.

Aqueous Working Solution Protocol (In Vitro Phase)

Objective: Dilute the DMSO master stock into aqueous biological media (e.g., DMEM, RPMI, or PBS) while maintaining compound solubility and cellular viability.

The "0.1% Rule" for Cell Culture

When transitioning from the organic stock to an aqueous in vitro assay, the final concentration of DMSO must be strictly controlled. DMSO is a potent membrane-permeating agent; concentrations above 0.5% (v/v) alter lipid bilayer fluidity, skew cellular differentiation phenotypes, and induce apoptosis[5][6][7]. Furthermore, high DMSO concentrations can artificially suppress DNA double-strand break repair mechanisms and alter assay readouts[8].

Therefore, the final DMSO concentration in the assay well must never exceed 0.1% (v/v).

Step-by-Step Methodology
  • Thawing: Remove a single-use aliquot of the master stock from -20°C. Allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your target assay concentration is very low (e.g., 1 µM), perform a serial dilution in 100% DMSO first.

    • Causality: Diluting directly from a 50 mM stock into an aqueous buffer to reach 1 µM requires pipetting microscopic volumes, introducing high volumetric error. Serial dilution in DMSO maintains solubility before the final aqueous drop.

  • Aqueous Injection: Pipette the required volume of the DMSO stock directly into the center of the pre-warmed (37°C) assay medium, avoiding the plastic walls of the tube.

    • Example: To achieve a 10 µM final assay concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of assay medium[3][8].

  • Rapid Mixing: Immediately vortex or invert the medium.

    • Causality: Rapid mixing disperses the localized high-concentration DMSO droplet, preventing localized supersaturation and subsequent micro-precipitation of the compound.

Quality Control & Troubleshooting

  • Visual Inspection (The Tyndall Effect): After aqueous dilution, hold the tube against a dark background and shine a laser pointer through it. If the beam path is highly visible (scattering), the compound has crashed out into colloidal suspension.

  • Precipitation Recovery: If precipitation is observed in the master stock after thawing, apply acoustic dissolution or gentle warming (37°C for 5 minutes) followed by vortexing to redissolve the solids[4].

  • Vehicle Controls: Always include a vehicle control well in your in vitro assay containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This validates that any observed biological effect is due to 2-(Methanesulfonyl)-4-methylphenol and not solvent toxicity[5][9].

Sources

Method

Application Notes and Protocols for 2-(Methanesulfonyl)-4-methylphenol in Pharmaceutical Research

Introduction: The Significance of the Sulfonylphenol Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to achieving desired...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Sulfonylphenol Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological activity, optimizing pharmacokinetic profiles, and minimizing off-target effects. Among the myriad of structural motifs, the sulfonylphenol scaffold has emerged as a cornerstone in the design of targeted therapeutics. The electron-withdrawing nature of the sulfonyl group, coupled with the hydrogen-bonding capabilities of the phenolic hydroxyl, imparts unique physicochemical properties to molecules. This combination can enhance binding affinity to biological targets, improve aqueous solubility, and modulate metabolic stability.

2-(Methanesulfonyl)-4-methylphenol, a specific isomer within this class, represents a key building block for the synthesis of novel pharmaceutical agents. While direct therapeutic applications of this compound are an area of ongoing investigation, its primary role in pharmaceutical research is as a crucial intermediate in the construction of more complex molecules with potent biological activities. Notably, this scaffold is a recurring feature in the design of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Core Applications in Pharmaceutical Research

The principal application of 2-(Methanesulfonyl)-4-methylphenol in pharmaceutical research lies in its utility as a synthetic intermediate for the development of anti-inflammatory agents. The structural features of this compound make it an ideal starting material for the synthesis of molecules that can selectively target enzymes involved in inflammation.

Synthesis of Selective COX-2 Inhibitors

The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

The 2-(methanesulfonyl)phenyl moiety is a well-established pharmacophore for achieving COX-2 selectivity. This is attributed to its ability to fit into a secondary pocket present in the active site of the COX-2 enzyme, which is absent in the COX-1 isoform. 2-(Methanesulfonyl)-4-methylphenol provides a ready-made scaffold that can be elaborated through various chemical transformations to generate potent and selective COX-2 inhibitors.

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing 2-(Methanesulfonyl)-4-methylphenol as a synthetic building block and for evaluating the biological activity of its derivatives.

Protocol 1: Synthesis of a Chalcone Derivative from 2-(Methanesulfonyl)-4-methylphenol

This protocol outlines a general procedure for the synthesis of a chalcone, a class of compounds known for their anti-inflammatory and other biological activities, using a derivative of 2-(Methanesulfonyl)-4-methylphenol.

Objective: To synthesize a chalcone derivative incorporating the 2-(methanesulfonyl)phenyl moiety as a potential anti-inflammatory agent.

Materials:

  • 2-Acetyl-5-methylphenyl methanesulfonate (can be synthesized from 2-(Methanesulfonyl)-4-methylphenol)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Acetophenone Derivative: The phenolic hydroxyl group of 2-(Methanesulfonyl)-4-methylphenol would first need to be protected, followed by Friedel-Crafts acylation to introduce the acetyl group, and subsequent deprotection. For the purpose of this illustrative protocol, we will start with a conceptual acetophenone derivative.

  • Claisen-Schmidt Condensation: a. Dissolve 1 equivalent of 2-acetyl-5-methylphenyl methanesulfonate and 1.1 equivalents of the chosen aromatic aldehyde in ethanol in a round-bottom flask. b. Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 40% w/v) dropwise with constant stirring. c. Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). d. Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until a precipitate forms. e. Filter the crude product, wash with cold water until the washings are neutral, and dry the solid. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol provides a method for screening the synthesized derivatives of 2-(Methanesulfonyl)-4-methylphenol for their ability to inhibit the COX-2 enzyme.[1][2][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Heme)

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in COX Assay Buffer.

  • Assay Setup: a. In a 96-well plate, add the following to their respective wells:

    • Blank: Assay Buffer
    • Enzyme Control: COX-2 enzyme in Assay Buffer
    • Positive Control: COX-2 enzyme and Celecoxib
    • Test Compound: COX-2 enzyme and the test compound at various concentrations b. Add the COX Cofactor and COX Probe to all wells except the blank. c. Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to interact with the enzyme.
  • Reaction Initiation and Measurement: a. Initiate the reaction by adding the Arachidonic Acid solution to all wells. b. Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1][4] Record readings every 1-2 minutes for 10-20 minutes.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant potential of 2-(Methanesulfonyl)-4-methylphenol and its derivatives.[5][6][7][8]

Objective: To assess the free radical scavenging capacity of a test compound using the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Test compound (dissolved in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions.

  • Assay Procedure: a. To the wells of a 96-well plate, add 100 µL of the test compound or positive control at different concentrations. b. Add 100 µL of the DPPH solution to each well. c. For the blank, use 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 b. Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation

Quantitative data from the described assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 1: In Vitro COX-2 Inhibitory Activity of Hypothetical Derivatives

Compound IDDerivative StructureCOX-2 IC₅₀ (µM)
2-MSP-01 Chalcone with 4-Cl substitution0.25
2-MSP-02 Chalcone with 4-OCH₃ substitution0.80
Celecoxib (Positive Control)0.05

Table 2: Antioxidant Capacity of Hypothetical Derivatives

Compound IDDPPH Scavenging IC₅₀ (µg/mL)
2-MSP-01 15.2
2-MSP-02 25.8
Ascorbic Acid (Positive Control)

Visualizations

Signaling Pathway: Role of COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid release COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE₂) Prostaglandins (PGE₂) COX-2->Prostaglandins (PGE₂) catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE₂)->Inflammation & Pain mediate 2-MSP Derivatives 2-MSP Derivatives 2-MSP Derivatives->COX-2 inhibit

Caption: Role of COX-2 in the inflammatory pathway and the inhibitory action of 2-(Methanesulfonyl)-4-methylphenol derivatives.

Experimental Workflow: COX-2 Inhibitor Screening

COX2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - COX-2 Enzyme - Test Compounds - Controls B Dispense into 96-well plate: Enzyme, Inhibitor, Cofactor, Probe A->B C Incubate for 15 min at RT B->C D Initiate reaction with Arachidonic Acid C->D E Measure Fluorescence (Ex: 535nm, Em: 587nm) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC₅₀ Value G->H

Caption: Workflow for the fluorometric screening of COX-2 inhibitors.

Conclusion

2-(Methanesulfonyl)-4-methylphenol is a valuable and versatile building block in pharmaceutical research, particularly in the development of novel anti-inflammatory agents. Its inherent structural features make it an excellent starting point for the synthesis of selective COX-2 inhibitors. The protocols provided herein offer a framework for the synthesis of derivatives and the subsequent evaluation of their biological activities. Further exploration of this scaffold and its derivatives holds significant promise for the discovery of new and improved therapeutics for inflammatory diseases.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Probiotek. COX-2 (human) Inhibitor Screening Assay Kit. [Link]

  • Journal of Applied Pharmaceutical Science. In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]

  • Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Journal of Ethnopharmacology, 142(1), 215-221.
  • Abe, N., Murata, T., & Hirota, A. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 27(1), 123.
  • Al-Sammarrae, K., Al-Jumaily, W., & Al-Ani, W. (2022). In-vitro Anti-inflammatory activity of Total Phenolic content of some fruit juices in Syria.
  • Shah, S. A., Shah, S. A., & Ullah, F. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology, 15, 1358963.
  • Yesmin, S., Paul, S., & Islam, M. S. (2024). The Relationship of In Vitro Anti-Inflammatory and Antioxidant Activity with Total Phenolic and Flavonoids Content of Tithonia. JPSCR: Journal of Pharmaceutical Science and Clinical Research, 9(2), 246.
  • Bergman, Å., & Wachtmeister, C. A. (1977). Synthesis of methanesulfonyl derivatives of 2,2-bis (4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE), present in seal from the Baltic. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 31, 90-91.
  • Fadda, A. A., & El-Mekabaty, A. (2024). DPPH Measurements and Structure–Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1088.
  • Waseda University. (2020, August 17). Novel method can efficiently create several “building blocks” of pharmaceutical drugs. ScienceDaily.
  • Google Patents. CA2980071A1 - Method for preparation of (4s)-4-[4-cyano-2-(methylsulfonyl)phenyl].
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541.
  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • Google Patents.
  • Karpenko, Y., & Van der Eycken, E. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 2-(Methanesulfonyl)-4-methylphenol

Introduction: The Challenge of Purifying Sulfonylphenols 2-(Methanesulfonyl)-4-methylphenol is a substituted phenol derivative incorporating a polar sulfonyl group. This molecular architecture makes it a valuable interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Purifying Sulfonylphenols

2-(Methanesulfonyl)-4-methylphenol is a substituted phenol derivative incorporating a polar sulfonyl group. This molecular architecture makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of both a hydroxyl (phenolic) and a sulfonyl group imparts a significant degree of polarity to the molecule, which presents unique challenges during purification. Common impurities often include starting materials, reaction byproducts, or isomers with similar polarities, making their removal non-trivial.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated protocols for the purification of 2-(Methanesulfonyl)-4-methylphenol. The methodologies detailed herein are designed to yield high-purity material suitable for downstream applications, including sensitive analytical studies and GMP-level synthesis. We will explore two primary purification strategies: Recrystallization and Flash Column Chromatography , followed by rigorous analytical techniques to validate purity.

Physicochemical Properties & Synthesis Insights

A thorough understanding of the target compound's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of 2-(Methanesulfonyl)-4-methylphenol

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₈H₁₀O₃SProvides molecular weight for analytical characterization.
Molecular Weight 186.23 g/mol Used in molar calculations for reagents and yield.
Appearance Expected to be a solid at room temperature.[1]Enables purification by recrystallization.
Polarity HighThe sulfonyl (SO₂) and hydroxyl (-OH) groups make the molecule highly polar. This dictates the choice of chromatographic stationary and mobile phases.[2][3]
Solubility Soluble in polar organic solvents (e.g., ethanol, ethyl acetate); limited solubility in non-polar solvents (e.g., hexanes).[4]Critical for selecting an appropriate recrystallization solvent system.
Insights from Synthesis: Anticipating Impurities

The purification strategy must account for potential impurities arising from the synthetic route. A common synthesis for analogous sulfonylphenols involves the oxidation of the corresponding thioether (e.g., 4-(methylthio)phenol).[5]

Common Reaction: 4-(methylthio)phenol + Oxidizing Agent (e.g., Oxone®, H₂O₂) → 4-(methylsulfonyl)phenol[5]

Potential impurities from such a synthesis could include:

  • Unreacted Starting Material: The corresponding thioether or sulfide.

  • Over-oxidized Byproducts: Sulfonic acids or other highly oxidized species.

  • Isomers: Positional isomers if the starting material was not regiochemically pure.

  • Reagents & Salts: Residual oxidizing agents and inorganic salts.

Purification Workflow: A Two-Stage Strategy

For achieving the highest purity, a sequential approach is recommended. An initial bulk purification by recrystallization can be followed by a more refined separation using column chromatography if necessary.

Purification_Workflow A Crude 2-(Methanesulfonyl) -4-methylphenol B Protocol 1: Recrystallization A->B C Purity Check 1: TLC & Melting Point B->C H Mother Liquor (Impurity Enriched) B->H Separate Impurities D Is Purity ≥ 98%? C->D E Protocol 2: Flash Column Chromatography D->E No I Product for less sensitive applications D->I Yes F Purity Check 2: HPLC, NMR, MS E->F G High-Purity Product (>99.5%) F->G Pool Pure Fractions

Caption: Workflow for the purification of 2-(Methanesulfonyl)-4-methylphenol.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6] The ideal solvent will dissolve the compound readily at high temperatures but sparingly at low temperatures.

Rationale for Solvent Selection

Given the polar nature of the target molecule, a moderately polar solvent or a mixed-solvent system is often effective. A common approach for phenols is using an alcohol/water or ethyl acetate/hexane mixture.

Causality: The polar solvent (e.g., ethanol) dissolves the polar target compound and impurities at an elevated temperature. As the solution cools, the solubility of the target compound decreases more sharply than that of the impurities, causing it to crystallize out in a purer form while the impurities remain in the mother liquor.

Important Note: The use of activated charcoal for decolorization is generally not recommended for phenolic compounds. Ferric ions present in some grades of charcoal can form colored complexes with the phenolic hydroxyl group, thereby introducing a new impurity.[6]

Step-by-Step Protocol
  • Solvent Screening: In a small test tube, add ~50 mg of the crude material. Add a potential solvent (e.g., isopropanol) dropwise. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, it is unsuitable. The ideal solvent dissolves the compound when heated but allows for crystal formation upon cooling.[6] Let's assume an isopropanol/water system is found to be optimal.

  • Dissolution: Place the crude 2-(Methanesulfonyl)-4-methylphenol in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to just dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Add hot water dropwise to the hot isopropanol solution until a slight turbidity (cloudiness) appears and persists. Add another drop or two of hot isopropanol to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same isopropanol/water ratio) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

If recrystallization fails to provide the desired purity, flash column chromatography is the method of choice for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[7][8]

Rationale for System Selection

Due to the compound's high polarity, a normal-phase chromatography setup is appropriate.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its polar surface interacts strongly with polar molecules.[3]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is used. The polarity of the eluent is tuned to achieve optimal separation.

Self-Validation via TLC: Before running the column, Thin Layer Chromatography (TLC) must be used to determine the optimal eluent composition.[8] The ideal solvent system will give a Retention Factor (Rf) for the target compound of approximately 0.25-0.35, with good separation from all impurity spots.

Step-by-Step Protocol
  • TLC Analysis: Spot the crude material on a silica gel TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 80:20, 70:30, 50:50). Visualize the spots under UV light or by staining (e.g., with iodine).[9] Select the solvent system that provides the best separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (hexane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined by TLC. Apply gentle air pressure to the top of the column to accelerate the flow (hence "flash" chromatography).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the column outlet onto TLC plates and developing them.[8]

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 2-(Methanesulfonyl)-4-methylphenol.

Purity Assessment and Characterization

Final purity must be confirmed using a combination of analytical techniques.[10]

  • Melting Point Determination: A sharp and un-depressed melting point range is a strong indicator of purity.[9][10] A mixed melting point with an authentic standard can confirm the compound's identity.[9]

  • High-Performance Liquid Chromatography (HPLC): The most common and accurate method for determining purity levels. A single, sharp peak indicates high purity. The area under the curve can be used for quantitative assessment (e.g., 99.8% purity).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The absence of impurity peaks in the spectra provides strong evidence of purity.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying trace impurities.[11]

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • University of Diyala, College of Education for Pure Science. Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

  • Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Available at: [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Available at: [Link]

  • University of Toronto Scarborough. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Wikipedia. p-Cresol. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Methanesulfonyl)-4-methylphenol

Welcome to the technical support center for the synthesis of 2-(Methanesulfonyl)-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Methanesulfonyl)-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this two-step synthesis, improve reaction yields, and ensure the reliable production of the target compound. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 2-(Methanesulfonyl)-4-methylphenol?

A1: The most common and direct route is a two-step process. It begins with the ortho-thiomethylation of p-cresol (4-methylphenol) to produce the intermediate, 2-(Methylthio)-4-methylphenol. This thioether is then oxidized to the final sulfone product, 2-(Methanesulfonyl)-4-methylphenol.

Q2: My yield for the first step, the synthesis of 2-(Methylthio)-4-methylphenol, is low. What are the common causes?

A2: The initial thiomethylation of p-cresol is often the lower-yielding step. Reported yields can be as low as 55%[1]. Common issues include incomplete conversion, formation of isomers, and challenges during work-up. Key factors influencing the yield are the purity of p-cresol, the activity of the catalyst (e.g., aluminum), anhydrous reaction conditions, and precise temperature control to prevent side reactions.[1][2]

Q3: What are the recommended oxidizing agents for converting 2-(Methylthio)-4-methylphenol to the sulfone?

A3: Several oxidizing agents can be used, but selectivity is crucial to prevent oxidation of the phenol ring.

  • Oxone® (Potassium Peroxymonosulfate) : This is highly recommended. It is effective, selective, and has been shown to produce high yields (up to 96%) for the oxidation of similar methylthio-phenols under mild conditions (room temperature in an ethanol/water solvent system).[3]

  • Hydrogen Peroxide (H₂O₂) : A green and cost-effective oxidant. However, it often requires a catalyst (e.g., a metal compound) and careful temperature control to prevent runaway reactions and ensure complete oxidation to the sulfone without significant side-product formation.[4]

Q4: How can I effectively monitor the progress of the oxidation reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method. The thioether starting material, the intermediate sulfoxide, and the final sulfone product have distinct polarities and will show different Rf values. A typical TLC analysis would show the disappearance of the starting material spot and the appearance of the product spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, LC-MS is an excellent tool to track the masses of the species in the reaction mixture.

Q5: What are the primary byproducts, and how can they be minimized?

A5: In Step 1 (Thiomethylation) , the main byproduct is often the undesired isomer, 3-(methylthio)-4-methylphenol, although the ortho-position is sterically and electronically favored. Minimizing this requires strict temperature control and ensuring catalyst activity. In Step 2 (Oxidation) , the primary potential byproduct is the 2-(methylsulfinyl)-4-methylphenol (the sulfoxide), resulting from incomplete oxidation. Over-oxidation can lead to degradation of the aromatic ring, often indicated by the reaction mixture turning dark brown or black. Using a selective oxidant like Oxone® and maintaining a controlled temperature are the best ways to minimize these byproducts.[3][5]

Q6: What are the key safety precautions for this synthesis?

A6: In Step 1, dimethyl disulfide is volatile and has a strong, unpleasant odor; work in a well-ventilated fume hood.[6] The reaction is also run at high temperatures (approx. 160°C).[1] In Step 2, the oxidation reaction can be exothermic, especially with hydrogen peroxide. Add the oxidant slowly and with cooling to maintain control over the reaction temperature. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Synthesis Pathway and Troubleshooting Logic

The overall synthesis is a two-step process starting from p-cresol.

pCresol p-Cresol Thioether 2-(Methylthio)-4-methylphenol pCresol->Thioether Step 1: Thiomethylation (CH₃)₂S₂, Al, 160°C Sulfone 2-(Methanesulfonyl)-4-methylphenol Thioether->Sulfone Step 2: Oxidation Oxone®, EtOH/H₂O

Caption: Overall synthesis pathway.

This diagram outlines the logical flow for diagnosing and addressing common issues encountered during the synthesis.

cluster_0 Troubleshooting Workflow cluster_1 Step 1: Thiomethylation cluster_2 Step 2: Oxidation Start Low Final Yield CheckStep Analyze Intermediates: Which step failed? Start->CheckStep Step1_Yield Low Thioether Yield CheckStep->Step1_Yield Thioether intermediate is low or impure Step2_Yield Low Sulfone Yield CheckStep->Step2_Yield Thioether conversion is poor Step1_Cause Potential Causes: - Inactive Catalyst - Wet Reagents - Suboptimal Temp. - Impure p-Cresol Step1_Yield->Step1_Cause Step1_Solution Solutions: - Activate/Replace Al - Use Anhydrous Toluene - Calibrate Thermometer - Recrystallize p-Cresol Step1_Cause->Step1_Solution Step2_Cause Potential Causes: - Incomplete Oxidation - Over-oxidation - Loss during Work-up Step2_Yield->Step2_Cause Step2_Solution Solutions: - Add more oxidant/time - Lower temperature - Optimize extraction/wash Step2_Cause->Step2_Solution

Caption: Troubleshooting decision workflow.

Troubleshooting Guide

This table provides a summary of common issues, their probable causes, and actionable solutions to improve your synthesis yield.

Step Issue Observed Potential Cause(s) Recommended Solution(s)
1: Thiomethylation Low or no conversion of p-cresol. 1. Inactive Catalyst: Aluminum turnings are oxidized on the surface. 2. Presence of Water: p-Cresol or solvent may contain water, which deactivates the catalyst. 3. Incorrect Temperature: Reaction temperature is too low for activation.1. Briefly treat aluminum with dilute HCl, wash with water, ethanol, and ether, and dry before use. 2. Use freshly distilled toluene and ensure p-cresol is dry.[1] 3. Ensure the reaction mixture reaches and maintains reflux at ~160°C.[1]
Formation of multiple products (isomers). Lack of Selectivity: High temperatures can sometimes lead to side reactions or isomerization.Maintain a steady reflux temperature. While difficult to eliminate completely, purification by distillation or chromatography can separate isomers.
Difficult purification by distillation. Close Boiling Points: Isomeric byproducts or unreacted starting material may have boiling points close to the product.Consider vacuum distillation for better separation. Alternatively, flash column chromatography on silica gel can be an effective purification method.
2: Oxidation Incomplete oxidation (TLC shows thioether or sulfoxide). 1. Insufficient Oxidant: The molar equivalent of the oxidizing agent is too low. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Add another portion (e.g., 0.2-0.3 equivalents) of the oxidant (e.g., Oxone®) and continue stirring. 2. Monitor by TLC every hour after the initial 18-hour period until the starting material is consumed.[3]
Low yield with dark, tarry residue. 1. Over-oxidation: Reaction temperature was too high, or the oxidant was too harsh, leading to degradation of the phenol ring. 2. Rapid Addition of Oxidant: A large exotherm can cause localized heating and decomposition.1. Maintain the reaction at room temperature or use an ice bath to cool the flask.[3] 2. Add the oxidant in small portions over a period of 30-60 minutes to control the temperature.
Product loss during work-up. Product Solubility: The product has some solubility in the aqueous layer, especially if the pH is basic (forming the phenoxide).Ensure the aqueous layer is neutral or slightly acidic before extraction. Perform multiple extractions (e.g., 3x) with ethyl acetate to maximize recovery.

Optimized Experimental Protocols

These protocols are designed to maximize yield and purity.

Protocol 1: Synthesis of 2-(Methylthio)-4-methylphenol

This protocol provides enhancements to the literature method to improve upon the reported 55% yield.

Materials:

  • p-Cresol (4-methylphenol)

  • Dimethyl disulfide ((CH₃)₂S₂)

  • Aluminum turnings

  • Toluene (anhydrous)

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add p-cresol (0.60 moles).

  • Drying: Add 20 mL of toluene and distill it off to azeotropically remove any residual water from the p-cresol.[1]

  • Catalyst Activation: Allow the flask to cool slightly, then add activated aluminum turnings (0.04 gram-atoms). Heat the mixture to 150-160°C until hydrogen evolution ceases. This indicates the formation of the aluminum phenoxide.

  • Reagent Addition: Cool the mixture to below the reflux temperature of dimethyl disulfide (~110°C) and add dimethyl disulfide (0.4 moles).

  • Reaction: Slowly heat the mixture to reflux (~160°C) and maintain for 12-16 hours. The progress can be monitored by taking small aliquots and analyzing via GC or TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 1M HCl to neutralize the aluminum phenoxide.

    • Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography to yield 2-(Methylthio)-4-methylphenol.

Protocol 2: High-Yield Oxidation to 2-(Methanesulfonyl)-4-methylphenol

This protocol is adapted from a highly efficient method used for a similar substrate, which achieved a 96% yield.[3]

Materials:

  • 2-(Methylthio)-4-methylphenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Deionized Water

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(Methylthio)-4-methylphenol (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Oxidant Addition: At room temperature, add Oxone® (2.1 equivalents) to the solution in small portions over 30 minutes. Monitor the temperature; if it rises significantly above 30°C, use an ice-water bath to maintain it between 20-25°C.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 18 hours. Monitor by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting thioether spot is no longer visible.

  • Work-up and Isolation:

    • Partition the reaction mixture between ethyl acetate and water.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting product, 2-(Methanesulfonyl)-4-methylphenol, is often obtained as a semi-solid with high purity and yield.[3] Further purification can be achieved by recrystallization if necessary.

References

  • PrepChem. (n.d.). Synthesis of 4-methyl-2-(methylthio)-phenol. Retrieved from [Link]

  • Velty, A., et al. (2001). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. Retrieved from [Link]

  • American Chemical Society. (2024). From Thioether to Sulfone: Transforming Polyester Properties for Enhanced Degradation. ACS Applied Polymer Materials. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 2-(Methanesulfonyl)-4-methylphenol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Methanesulfonyl)-4-methylphenol. It provides in-depth troubleshooting advice and frequently asked q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Methanesulfonyl)-4-methylphenol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the thermal degradation of this compound during experimental procedures. Our recommendations are grounded in established principles of organic chemistry and material science to ensure the integrity of your research.

Introduction

2-(Methanesulfonyl)-4-methylphenol is a valuable building block in medicinal chemistry and organic synthesis. However, like many substituted phenols and sulfones, it is susceptible to degradation under certain experimental conditions, particularly elevated temperatures. This guide will help you understand the potential degradation pathways and provide actionable strategies to mitigate these issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the thermal degradation of 2-(Methanesulfonyl)-4-methylphenol?

A1: The thermal stability of 2-(Methanesulfonyl)-4-methylphenol is primarily influenced by:

  • Atmosphere: The presence of oxygen can lead to oxidative degradation of the phenolic ring, a common issue with phenolic compounds.[2][3]

  • Presence of Catalysts: Trace impurities, such as metal ions, can catalyze degradation pathways.[2]

  • pH: While not directly related to thermal degradation, the pH of solutions can influence the stability of the phenolic group.

  • Light: Photodegradation can be a concern for phenolic compounds, often leading to discoloration.[2]

Q2: What are the likely thermal degradation products of 2-(Methanesulfonyl)-4-methylphenol?

A2: Based on the known thermal decomposition of aryl sulfones and phenolic compounds, the following degradation products can be anticipated:

  • Sulfur Dioxide (SO₂): Cleavage of the carbon-sulfur (C-S) bond in the methanesulfonyl group is a likely primary degradation step, releasing sulfur dioxide gas.[1][4]

  • Phenolic Derivatives: The remaining organic fragment may undergo further reactions, such as rearrangement or polymerization. Pyrolysis of phenolic compounds can yield products like cresols, xylenols, and even benzene.[5]

  • Oxidation Products: In the presence of oxygen, the phenol ring can oxidize to form colored quinone-type structures.[2]

  • Carbon Oxides (CO, CO₂): At higher temperatures, further fragmentation of the organic structure can lead to the formation of carbon monoxide and carbon dioxide.

Q3: How can I visually detect if my sample of 2-(Methanesulfonyl)-4-methylphenol has degraded?

A3: A primary visual indicator of degradation, particularly oxidative degradation, is a change in color. Pure 2-(Methanesulfonyl)-4-methylphenol should be a white to off-white solid. The appearance of a yellow, pink, or brown hue can suggest the formation of colored oxidation products, such as quinones.[2] However, the absence of a color change does not guarantee the absence of degradation, as some degradation products may be colorless.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting & Optimization
Discoloration of the solid compound upon storage. Oxidative degradation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.
Low yield or unexpected side products in a high-temperature reaction. Thermal decomposition of 2-(Methanesulfonyl)-4-methylphenol.- Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of degradation. - Minimize reaction time: Prolonged heating increases the extent of degradation. - Use an inert atmosphere: Performing the reaction under nitrogen or argon can prevent oxidative side reactions.[2]
Inconsistent results in analytical assays (e.g., HPLC, NMR). Degradation of the compound in solution.- Use freshly prepared solutions: Avoid storing solutions for extended periods, especially at room temperature. - Degas solvents: Removing dissolved oxygen from solvents can minimize oxidation. - Protect from light: Use amber vials or cover glassware with aluminum foil.
Formation of gaseous byproducts during a reaction. Liberation of sulfur dioxide (SO₂) from the decomposition of the methanesulfonyl group.- Ensure proper ventilation: Conduct high-temperature reactions in a well-ventilated fume hood. - Monitor reaction pressure: In a closed system, the evolution of gas can lead to a pressure buildup.

Experimental Protocols

Protocol for Assessing Thermal Stability

This protocol provides a general framework for evaluating the thermal stability of 2-(Methanesulfonyl)-4-methylphenol using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 2-(Methanesulfonyl)-4-methylphenol

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Deionized water

  • Heating block or oven with precise temperature control

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of 2-(Methanesulfonyl)-4-methylphenol and dissolve it in the chosen HPLC solvent to a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution: Dispense equal volumes of the stock solution into several small, sealed vials.

  • Initial analysis (T=0): Analyze one of the vials immediately by HPLC to establish the initial purity and peak area of the compound.

  • Incubate at elevated temperatures: Place the remaining vials in a heating block or oven set to the desired temperatures (e.g., 50°C, 75°C, 100°C).

  • Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature and allow it to cool to room temperature.

  • HPLC analysis: Analyze the heated samples by HPLC under the same conditions as the initial analysis.

  • Data analysis: Compare the peak area of 2-(Methanesulfonyl)-4-methylphenol in the heated samples to the initial sample. A decrease in the peak area and the appearance of new peaks indicate degradation.

Workflow for Minimizing Thermal Degradation in a High-Temperature Reaction

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase start Start inert_atm Purge reaction vessel with inert gas (Ar or N₂) start->inert_atm add_reagents Add solvent and reagents inert_atm->add_reagents add_compound Add 2-(Methanesulfonyl)-4-methylphenol add_reagents->add_compound heat Heat to the minimum effective temperature add_compound->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool reaction mixture promptly monitor->cool Upon completion quench Quench the reaction cool->quench extract Perform extraction quench->extract purify Purify the product extract->purify end End purify->end

Caption: A workflow for high-temperature reactions to minimize degradation.

Mechanistic Insights

The thermal degradation of 2-(Methanesulfonyl)-4-methylphenol likely proceeds through two main pathways, as illustrated below. Understanding these pathways can help in predicting potential byproducts and designing mitigation strategies.

degradation_pathways cluster_pathway1 Pathway 1: C-S Bond Cleavage cluster_pathway2 Pathway 2: Phenolic Ring Oxidation compound 2-(Methanesulfonyl)-4-methylphenol C-S Bond Phenolic Ring so2 Sulfur Dioxide (SO₂) compound:f0->so2 Heat phenol_rad Methylphenol Radical compound:f0->phenol_rad Heat quinone Quinone-type Products compound:f1->quinone Heat, O₂ rearrangement Rearrangement/Polymerization Products phenol_rad->rearrangement o2 Oxygen (O₂) o2->quinone

Caption: Potential thermal degradation pathways.

References

  • Merck Millipore. (n.d.). Safety Data Sheet: 2-(Methanesulfonyl)-4-methylphenol.
  • Bock, H., & Mohmand, S. (1977).
  • Fisher Scientific. (2025).
  • Montaudo, G., & Puglisi, C. (2020). Thermal degradation processes of aromatic poly(ether sulfone) random copolymers bearing pendant carboxyl groups. Polymers, 12(8), 1810.
  • FUJIFILM Wako Chemicals. (2024).
  • Levendis, Y. A., & Atal, A. (1998). Pyrolysis and oxidation of phenol. The Journal of Physical Chemistry A, 102(43), 8491-8501.
  • Hooker Chemical Corp. (1968). Stabilization of phenols. U.S.
  • ECHEMI. (n.d.).
  • Tsuchiya, Y., & Sumi, K. (1977). Toxicity of decomposition products: phenolic resin. Journal of Combustion Toxicology, 4(3), 213-222.
  • Liu, X., et al. (2021). Synthesis and thermal degradation study of polyhedral oligomeric silsesquioxane (POSS) modified phenolic resin. Polymers, 13(7), 1125.
  • Wang, X., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry, 117(2), 735-742.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylphenol.
  • Platonov, A. P., et al. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol. U.S.
  • Grassie, N., & Guy, M. I. (1986). Thermal degradation of bisphenol-A diglycidyl ether cured with ethylene diamine.
  • Romano, I., et al. (2013).
  • NextSDS. (n.d.).
  • Joshi, S. B., et al. (2014). Effects of phenol and meta-cresol depletion on insulin analog stability at physiological temperature. Journal of Pharmaceutical Sciences, 103(8), 2346-2354.
  • Ministry of Health, Labour and Welfare, Japan. (2013). Chemical Substance: 2-tert-butyl-p-cresol.
  • Cheng, Y., et al. (2018). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. Molecules, 23(10), 2633.
  • Al-Ammar, A. S., et al. (2025). Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques. Heliyon, 11(1), e41708.
  • BenchChem. (n.d.). Technical Support Center: Demeton-O-Sulfone Stability in Analytical Samples.
  • Qin, X., et al. (2007). Effect of temperature, pH and light on the stability of sulforaphane solution. Chinese Pharmaceutical Journal, 42(3), 193-196.
  • Lochtman, J. R., & Dills, W. L. (1975). The effect of temperature on phenol degradation in wastewater.
  • ChemicalBook. (2023). 2-CHLORO-4-(METHYLSULFONYL)
  • EvitaChem. (n.d.). Buy 2-Amino-4-(methylsulfonyl)phenol.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic C–O Cross-Coupling for 2-(Methanesulfonyl)-4-methylphenol

Welcome to the Advanced Catalysis Support Center. This guide is engineered for synthetic chemists and drug development professionals utilizing 2-(Methanesulfonyl)-4-methylphenol as a substrate in Palladium-catalyzed C–O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for synthetic chemists and drug development professionals utilizing 2-(Methanesulfonyl)-4-methylphenol as a substrate in Palladium-catalyzed C–O cross-coupling (Buchwald-Hartwig etherification). Due to its unique electronic and steric profile, this specific phenol requires highly optimized catalytic conditions to successfully yield complex diaryl ethers.

The Substrate Challenge: Causality & Mechanism

Working with 2-(Methanesulfonyl)-4-methylphenol presents a dual mechanistic challenge:

  • Electronic Deactivation: The strongly electron-withdrawing ortho-methanesulfonyl (-SO₂Me) group drastically reduces the nucleophilicity of the phenoxide intermediate. The low nucleophilicity of such phenols represents a major obstacle to the Pd-catalyzed synthesis of diaryl ethers[1].

  • Steric Hindrance: The bulky ortho-substituent severely impedes the formation of the Pd(II) intermediate and creates a massive activation barrier for the final reductive elimination step.

To overcome this, the catalytic cycle must be forced forward using sterically demanding, electron-rich biarylphosphine ligands. These ligands accelerate oxidative addition and provide the necessary "steric push" to drive the rate-limiting C–O reductive elimination[2].

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd + Aryl Halide LigEx Pd(II)(Ar)(OAr')L Ligand Exchange OxAdd->LigEx + Phenol / Base RedElim Reductive Elimination (Rate-Limiting Bottleneck) LigEx->RedElim Steric Push Required Product Diaryl Ether Product RedElim->Product Product Release Product->Pd0 Catalyst Regeneration

Pd-Catalyzed C-O Cross-Coupling Cycle highlighting the Reductive Elimination bottleneck.

Self-Validating Experimental Protocol

Objective: Synthesize a diaryl ether via the Pd-catalyzed coupling of 2-(Methanesulfonyl)-4-methylphenol with an aryl bromide. Note: This protocol incorporates self-validating checkpoints to ensure system integrity before proceeding to the next step.

Step 1: Preparation of the Pre-catalyst Complex

  • Action: In an argon-filled glovebox, combine 2.0 mol% Pd₂(dba)₃ and 5.0 mol% of a bulky biarylphosphine ligand (e.g., t-BuBrettPhos) in an oven-dried reaction vial containing 1.0 mL of anhydrous toluene.

  • Causality: Pd₂(dba)₃ provides a stable Pd(0) source. The slight excess of ligand ensures complete formation of the active mono-ligated Pd(0)L complex, preventing the aggregation of inactive palladium species.

  • Validation Checkpoint: Stir for 15 minutes. The mixture must transition from a deep purple/red suspension to a dark amber/brown homogeneous solution. If it remains purple, ligand exchange has failed; check ligand purity.

Step 2: Substrate and Base Addition

  • Action: Add 1.0 mmol of the aryl bromide, 1.2 mmol of 2-(Methanesulfonyl)-4-methylphenol, and 1.5 mmol of finely milled, anhydrous K₃PO₄.

  • Causality: K₃PO₄ is chosen because it is a sufficiently strong base to deprotonate the highly acidic ortho-sulfonyl phenol, yet mild enough to prevent the base-catalyzed degradation of the aryl halide[3].

  • Validation Checkpoint: The mixture will become heterogeneous. Ensure the K₃PO₄ is milled to a fine powder; granular base will drastically reduce the reactive surface area, stalling the reaction.

Step 3: Reaction Execution

  • Action: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat at 110 °C for 16 hours under vigorous stirring (800+ rpm).

  • Validation Checkpoint: Observe the reaction at the 1-hour mark. The heterogeneous mixture should remain well-suspended. If the solution turns completely black with metallic precipitate (Palladium black), the catalyst has decomposed due to oxygen ingress or solvent contamination.

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with 5 mL of ethyl acetate, and filter through a pad of Celite to remove the inorganic phosphate salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Troubleshooting & FAQs

Q: I am observing significant amounts of unreacted 2-(Methanesulfonyl)-4-methylphenol and hydrodehalogenated aryl halide (Ar-H). What is going wrong? A: This is the classic signature of a stalled reductive elimination. The Pd(II) complex successfully undergoes oxidative addition with the aryl halide and ligand exchange with the phenol, but cannot eliminate the product due to the steric bulk of the -SO₂Me group. Instead, the intermediate undergoes protodemetalation or β-hydride elimination (if aliphatic impurities are present). Solution: You must switch to a more sterically demanding ligand. Bulky aryldialkylphosphine ligands are the key to forcing the C-O reductive elimination[2].

Q: Can I use NaOtBu instead of K₃PO₄ to accelerate the deprotonation of the phenol? A: It is highly discouraged for this specific substrate. While NaOtBu is standard in C–N couplings, using strong bases in C–O couplings with electron-withdrawing phenols often leads to the formation of undesired alkoxide byproducts or promotes the degradation of the aryl halide. The enhanced acidity of 2-(Methanesulfonyl)-4-methylphenol allows the use of the milder, highly effective K₃PO₄[2].

Q: My reaction scales poorly. A 0.1 mmol test worked beautifully, but a 5.0 mmol scale failed. Why? A: C–O couplings rely heavily on insoluble inorganic bases, making the reaction highly heterogeneous. At larger scales, the mixing efficiency drops, leading to irreproducibility across scales[4]. Solution: Increase the stirring rate drastically using an overhead mechanical stirrer, or consider adding a phase-transfer catalyst. Alternatively, optimize the solvent volume to maintain a consistent molarity and suspension dynamic.

Quantitative Data: Ligand Performance Matrix

Selecting the correct ligand is the single most critical variable when coupling sterically hindered, electron-deficient phenols. Below is a comparative summary of ligand efficacy for this specific class of substrates.

Ligand TypeOxidative Addition RateReductive Elimination EfficiencyTypical Yield (%)Recommendation for 2-MMP
dppf HighVery Low (Stalls)< 10%❌ Not Recommended
XPhos HighModerate35 - 50%⚠️ Use only for unhindered phenols
RockPhos Very HighHigh75 - 85%✅ Recommended
t-BuBrettPhos HighVery High85 - 95%🌟 Highly Recommended

(Data synthesized from standard bulky biarylphosphine performance metrics in Pd-catalyzed diaryl ether synthesis[2][5])

References

  • The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ResearchGate. Available at:[Link][1]

  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. ResearchGate. Available at:[Link][4]

  • Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. ACS Catalysis. Available at:[Link][3]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at:[Link][2]

  • URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. MDPI. Available at:[Link][5]

Sources

Optimization

Identifying and removing common impurities in 2-(Methanesulfonyl)-4-methylphenol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(Methanesulfonyl)-4-methylphenol. This resource is designed to provide in-depth troubleshooting guides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Methanesulfonyl)-4-methylphenol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing common impurities encountered during its synthesis and purification. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to ensure the integrity and success of your research.

I. Understanding the Chemistry: Synthesis and Impurity Formation

2-(Methanesulfonyl)-4-methylphenol is typically synthesized through a two-step process: the sulfonation of p-cresol (4-methylphenol) followed by oxidation. The initial step involves the reaction of p-cresol with a sulfonating agent, such as methanesulfonic acid, to introduce the sulfonyl group onto the aromatic ring.[1][2] This is followed by an oxidation step to form the final product.

The nature of this synthetic route can lead to the formation of several process-related impurities. Understanding the origin of these impurities is the first step toward effective identification and removal.

Common Impurity Sources:

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of residual p-cresol.

  • Isomeric Byproducts: The sulfonation reaction may not be perfectly regioselective, leading to the formation of other isomers.

  • Over-oxidation or Side-Reaction Products: The oxidation step can sometimes lead to undesired byproducts.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup can be carried over into the final product.[3][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and purification of 2-(Methanesulfonyl)-4-methylphenol in a question-and-answer format.

Q1: My final product shows a lower melting point and broader peak in HPLC analysis than expected. What are the likely impurities?

A lower and broader melting point, along with peak broadening or the presence of shoulder peaks in High-Performance Liquid Chromatography (HPLC), strongly suggests the presence of impurities. The most common culprits are:

  • p-Cresol (4-methylphenol): The primary starting material. Its presence indicates an incomplete sulfonation reaction.

  • 4-Methylcatechol: This can be formed through hydroxylation of p-cresol, a potential side reaction.[5][6]

  • Isomeric Sulfonated Products: While the methanesulfonyl group is directed to the ortho position relative to the hydroxyl group, small amounts of the meta-isomer could potentially form.

  • Oxidation Byproducts: Uncontrolled oxidation can lead to various degradation products, including the corresponding benzoquinone.[5][7]

Q2: How can I definitively identify the impurities in my sample?

A multi-technique approach is recommended for unambiguous impurity identification.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying impurities. A gradient method using a C18 column is typically effective.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated impurity, providing strong evidence for their identity.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated impurities, confirming their identity and substitution patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities such as residual solvents.[12][13]

Visualizing the Impurity Identification Workflow

The following diagram illustrates a systematic approach to identifying unknown impurities in your 2-(Methanesulfonyl)-4-methylphenol sample.

G cluster_0 Impurity Identification Workflow start Crude 2-(Methanesulfonyl) -4-methylphenol Sample hplc HPLC Analysis (Purity Assessment & Separation) start->hplc lcms LC-MS Analysis (Molecular Weight Determination) hplc->lcms Separated Peaks gcms GC-MS Analysis (Volatile Impurity ID) hplc->gcms Assess Volatiles nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr Tentative ID id Impurity Identified nmr->id unknown Impurity Remains Unknown nmr->unknown Inconclusive Data gcms->id

Caption: A stepwise workflow for the identification of impurities.

Q3: What are the most effective methods for removing common impurities?

The choice of purification method depends on the nature and quantity of the impurities present.

Recommended Purification Strategies:

Impurity TypeRecommended Purification MethodPrinciple of Separation
Unreacted p-CresolRecrystallizationDifference in solubility between the product and p-cresol in a chosen solvent system.
Isomeric ByproductsColumn ChromatographyDifferential adsorption of isomers to the stationary phase.[14][15]
Polar ImpuritiesLiquid-Liquid ExtractionPartitioning of impurities between two immiscible liquid phases based on polarity.
Colored ImpuritiesActivated Carbon TreatmentAdsorption of colored compounds onto the high surface area of activated carbon.[16]

IV. Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common purification techniques.

Protocol 1: Recrystallization for the Removal of p-Cresol

This protocol is effective for removing less polar impurities like the starting material, p-cresol. A two-solvent system often provides the best results.[16][17][18][19]

Materials:

  • Crude 2-(Methanesulfonyl)-4-methylphenol

  • Solvent 1 (in which the product is soluble, e.g., Ethanol)

  • Solvent 2 (in which the product is poorly soluble, e.g., Water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.

  • While the solution is still hot, add Solvent 2 dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot Solvent 1 until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold Solvent 2.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography for Isomer Separation

Flash chromatography is a rapid and effective method for separating compounds with different polarities, such as isomers.[14][20]

Materials:

  • Crude 2-(Methanesulfonyl)-4-methylphenol

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, applying gentle air pressure to increase the flow rate.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 2-(Methanesulfonyl)-4-methylphenol.

Visualizing the Purification Workflow

This diagram outlines the decision-making process for selecting an appropriate purification method based on the identified impurities.

G cluster_1 Purification Strategy start Impurity Profiled Sample decision Primary Impurity Type? start->decision recrystallization Recrystallization decision->recrystallization Non-polar (e.g., p-cresol) column Column Chromatography decision->column Isomers extraction Liquid-Liquid Extraction decision->extraction Polar carbon Activated Carbon decision->carbon Colored pure Pure Product recrystallization->pure column->pure extraction->pure carbon->pure

Caption: A decision tree for selecting a purification method.

V. Concluding Remarks

The successful purification of 2-(Methanesulfonyl)-4-methylphenol relies on a systematic approach to impurity identification and removal. By understanding the potential byproducts of the synthesis and employing the appropriate analytical and purification techniques, researchers can ensure the high purity of their final compound, which is critical for reliable downstream applications in drug development and scientific research.

VI. References

  • QuickCompany.in. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available from: [Link]

  • Bergman, Å., & Wachtmeister, C. A. (1977). Derivatives of 2,2-Bis(4-chlorophenyl)-1,1-dichloroethylene (p,p′-DDE), Present in Seal from the Baltic. Acta Chemica Scandinavica, Series B, 31, 90-91. Available from: [Link]

  • YouTube. (2012). Recrystallization using two solvents. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • Bergman, A., & Wachtmeister, C. A. (1978). Synthesis of methanesulfonyl derivatives of 2,2-bis (4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE), present in seal from t. Chemosphere, 7(12), 949-956. Available from: [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • LCGC International. (2025). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. Available from: [Link]

  • Pharmaceutical Technology. (2017). Separation and purification applications for mutagenic impurities. Available from: [Link]

  • Organic Syntheses. METHANESULFONYL CHLORIDE. Available from: [Link]

  • Vacek, J., et al. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 24(18), 3324. Available from: [Link]

  • Google Patents. (1998). Process for the preparation of 2-chloro-4-methylphenol. Available from:

  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1899. Available from: [Link]

  • Yan, Z., et al. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. Drug Metabolism and Disposition, 33(12), 1904-1909. Available from: [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 113(1), 1-8. Available from: [Link]

  • Frontiers in Pharmacology. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Available from: [Link]

  • European Journal of Chemistry. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. Available from: [Link]

  • Wikipedia. p-Cresol. Available from: [Link]

  • ResearchGate. (1963). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Available from: [Link]

  • Google Patents. (2021). Detection method of 2, 4-dimethylthiophenol related substances. Available from:

  • Government of Canada. (2010). Fact sheet: 4-methylphenol (para-cresol). Available from: [Link]

  • Open Access Journals - Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • Organic Syntheses. p-CRESOL. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Available from: [Link]

  • Google Patents. (2021). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Available from:

  • International Journal of Pharmaceutical Sciences and Research. (2021). Development and Validation of a Gradient HPLC Method for the Determination of Related Substances in Ezetimibe Drug Material. Available from: [Link]

  • Google Patents. (2012). Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof. Available from:

  • PQRI. (2018). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Collaborative Study. Available from: [Link]

  • Biochemical Journal. (1985). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Available from: [Link]

  • MDPI. (2023). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Available from: [Link]

  • FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2018). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available from: [Link]

  • ResearchGate. (2025). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Available from: [Link]

Sources

Troubleshooting

Reducing unwanted side reactions when using 2-(Methanesulfonyl)-4-methylphenol

Technical Support Center: 2-(Methanesulfonyl)-4-methylphenol Welcome to the technical support resource for 2-(Methanesulfonyl)-4-methylphenol. This guide is designed for researchers, chemists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Methanesulfonyl)-4-methylphenol

Welcome to the technical support resource for 2-(Methanesulfonyl)-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The inherent reactivity of the phenolic hydroxyl group, combined with the electronic influence of the methanesulfonyl substituent, presents unique challenges and opportunities. This document addresses the most common issues encountered in the field to help you mitigate unwanted side reactions and maximize your yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. Each entry details the probable cause, explains the chemical reasoning, and provides a step-by-step protocol for resolution.

Problem ID: SP-T01 - Reaction Mixture Develops a Dark Brown, Red, or Black Color

Question: I've started my reaction, and the solution, which was initially colorless, has turned dark brown or black. What is happening, and how can I prevent it?

Probable Cause & Scientific Explanation: The primary culprit for discoloration is the oxidation of the phenol moiety. Phenols, and their corresponding phenoxide anions formed under basic conditions, are highly susceptible to oxidation by atmospheric oxygen. This process generates highly colored quinone and quinone-methide species, which can further polymerize to create complex, dark-colored mixtures.[1] The electron-donating nature of the hydroxyl group makes the aromatic ring electron-rich and thus prone to oxidation. This process is often accelerated by elevated temperatures, the presence of base, and trace metal impurities.

dot

Caption: Oxidation pathway of 2-(Methanesulfonyl)-4-methylphenol.

Mitigation Protocol: Implementing an Inert Atmosphere

This protocol describes a standard O-alkylation reaction, incorporating best practices to prevent oxidation.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

  • Inert Gas Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet/outlet) and flush the entire system with an inert gas (high-purity nitrogen or argon) for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Reagent Addition:

    • Dissolve 2-(Methanesulfonyl)-4-methylphenol in a suitable, degassed anhydrous solvent (e.g., DMF, Acetonitrile). Degassing can be achieved by bubbling inert gas through the solvent for 20-30 minutes prior to use.

    • Add the base (e.g., anhydrous K₂CO₃, Cs₂CO₃) to the solution.

    • Slowly add the electrophile (e.g., an alkyl halide) to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The absence of color formation is a good initial indicator of success.

  • Workup: Upon completion, cool the reaction to room temperature before quenching. Perform the workup and extraction steps as quickly as possible to minimize exposure to air.

Problem ID: SP-T02 - Low Yield and Multiple Products Observed by LC-MS/TLC

Question: My reaction is complete, but the yield of my desired product is low. I see multiple spots on my TLC plate (or peaks in my LC-MS), including some at higher molecular weights than expected. What are the likely side reactions?

Probable Cause & Scientific Explanation: Beyond oxidation, two common side reactions can lead to a complex product mixture and low yields:

  • C-Alkylation/C-Acylation: While the phenolic oxygen is the most nucleophilic site (O-alkylation), the aromatic ring itself is activated by the hydroxyl group, making it susceptible to electrophilic attack at the ortho positions (C-alkylation).[2] This is a form of Friedel-Crafts-type reaction. This side reaction is more prevalent with reactive electrophiles and under conditions that favor electrophilic aromatic substitution.

  • Dimerization/Polymerization: As mentioned in SP-T01, reactive intermediates like quinones can polymerize.[3] Additionally, under certain conditions, intermolecular reactions can form bis(hydroxyphenyl) sulfones or other dimeric structures.

dot

Caption: Competing O- vs. C-substitution pathways.

Optimization Strategy: Controlling Reaction Parameters

To favor the desired O-substitution and minimize side reactions, careful control over reaction conditions is paramount.

ParameterRecommendation for O-SubstitutionRationale
Solvent Polar aprotic (e.g., DMF, Acetonitrile)These solvents solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion, which favors O-attack.
Base Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases (e.g., NaH, LDA) can increase the rate of competing deprotonation or side reactions. Cesium carbonate is often cited for promoting O-alkylation (the "cesium effect").
Temperature Lower to moderate temperatures (0°C to 60°C)Higher temperatures provide the activation energy needed for less favorable side reactions like C-alkylation and can accelerate decomposition/oxidation.[4]
Addition Order Add electrophile slowly to the mixture of phenol and baseMaintaining a low instantaneous concentration of the electrophile can help minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle 2-(Methanesulfonyl)-4-methylphenol? A1: Due to its phenolic nature, this compound can be sensitive to air and light over long periods. It should be stored in a tightly sealed, opaque container (amber glass is ideal) in a cool, dry place.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended to displace oxygen and moisture. Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

Q2: The methanesulfonyl group is described as electron-withdrawing. How does this affect the reactivity of the phenol? A2: This is an excellent question that gets to the heart of this molecule's chemistry. The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group via induction and resonance. This has two major effects:

  • Increased Acidity: It significantly increases the acidity of the phenolic proton compared to p-cresol. This means a weaker base is required to form the phenoxide anion, which can be advantageous in planning your synthesis.

  • Ring Deactivation: It deactivates the aromatic ring towards electrophilic aromatic substitution. However, this effect is countered by the powerful activating effect of the hydroxyl group. The net result is that the ring is still reactive, but the positions for electrophilic attack are strongly directed by the -OH group to the ortho positions (positions 3 and 5).

Q3: Can I perform reactions on the methanesulfonyl group itself? A3: The sulfone functional group is generally very stable and chemically robust.[8] It is resistant to oxidation and reduction under mild conditions.[9] Reactions that transform the sulfone group, such as the Ramberg–Bäcklund reaction, require very specific and harsh conditions (e.g., an α-halo sulfone and a strong base) that are typically incompatible with the phenol moiety.[8] For most applications, you should consider the methanesulfonyl group a stable spectator.

Q4: What are the best analytical techniques for monitoring reactions with this compound? A4: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate (KMnO₄) is often effective as the phenol is readily oxidized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the conversion of starting material and the formation of products and byproducts, confirming their molecular weights. This is crucial for identifying issues like dimerization or unexpected side products.

References

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. (n.d.).
  • Carbolic Acid in Phenolic Compound Synthesis Pathway Optimization - Eureka by PatSnap. (2025, July 22).
  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (n.d.). Wiley Online Library.
  • Sulfone: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • 2-Amino-4-(methylsulfonyl)phenol. (n.d.). EvitaChem.
  • Safety data sheet for 2-Chloro-4-methylphenol. (2019, May 16).
  • Sulfone: Formula, Structure, Synthesis, and Reactions. (2025, September 27). Chemistry Learner.
  • SAFETY DATA SHEET - 4-(Methylsulfonyl)phenol. (2025, December 22). Fisher Scientific.
  • Synthesis of hindered phenols. (n.d.).
  • 2-CHLORO-4-(METHYLSULFONYL)PHENOL - Safety Data Sheet. (2023, July 22). ChemicalBook.
  • Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. (2005, December 15). PubMed.
  • 4-Methylphenol Safety Data Sheet. (2024, March 12). Apollo Scientific.
  • Byproducts formed during the sulfon
  • Phenols undergo the same kind of substitution reactions that.... (n.d.). McMurry 8th Edition Ch 14 Problem 63 - Pearson.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 2-(Methanesulfonyl)-4-methylphenol vs. 4-Methylphenol

As a Senior Application Scientist, evaluating the structural perturbations introduced by functional group substitutions is critical for optimizing synthetic routes and drug design. This guide provides an objective, data-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural perturbations introduced by functional group substitutions is critical for optimizing synthetic routes and drug design. This guide provides an objective, data-driven comparison between 4-methylphenol (commonly known as p-cresol) and its substituted derivative, 2-(Methanesulfonyl)-4-methylphenol .

By introducing a methanesulfonyl group (–SO₂CH₃) at the ortho position, we fundamentally rewrite the molecule's electronic map and steric environment. This guide explores the causality behind these changes and provides self-validating experimental protocols to quantify them.

Structural and Electronic Mechanics

To understand the divergent reactivity of these two molecules, we must analyze the push-pull dynamics of their substituents.

4-Methylphenol is a classic electron-rich aromatic system. The hydroxyl (–OH) group is a strong electron-donating group (EDG) via resonance, which heavily activates the aromatic ring toward electrophiles. Its 1[1], making it a relatively weak acid that requires strong bases like NaOH for complete deprotonation[2].

In contrast, 2-(Methanesulfonyl)-4-methylphenol features an ortho-methanesulfonyl group. The –SO₂CH₃ moiety is a 3[3]. It pulls electron density away from the phenoxide oxygen through strong inductive and field effects[4]. This electron withdrawal and lowering the pKa.

Acidity cluster_pCresol 4-Methylphenol (pKa 10.26) cluster_MsCresol 2-(Methanesulfonyl)-4-methylphenol (pKa ~7.5) A1 Neutral Phenol (Electron-Rich Ring) A2 Phenoxide Anion (Localized Charge) A1->A2 Deprotonation (High Energy Barrier) B1 Neutral Phenol (EWG Substituted) B2 Phenoxide Anion (Delocalized Charge) B1->B2 Deprotonation (Lower Energy Barrier) B3 Ortho -SO₂CH₃ Group (Inductive/Field EWG) B3->B2 Stabilizes Anion

Fig 1: Thermodynamic comparison of deprotonation pathways highlighting the stabilizing EWG effect.

Quantitative Data Presentation

The macroscopic properties of these compounds are direct reflections of their microscopic electronic environments. The table below summarizes the divergent reactivity profiles.

Property4-Methylphenol2-(Methanesulfonyl)-4-methylphenolMechanistic Causality
pKa (Aqueous) 10.26[5]~ 7.5 - 8.0 (Estimated)EWG (–SO₂CH₃) stabilizes the phenoxide via inductive withdrawal[6].
Phenoxide Nucleophilicity HighLowCharge is delocalized away from the oxygen; HOMO energy is lowered.
Steric Hindrance at –OH MinimalSevereBulky ortho-sulfonyl group physically blocks incoming electrophiles.
EAS Reactivity Highly ActivatedDeactivatedEWG reduces ring electron density, countering the –OH activation.
EAS Substitution Sites Positions 2 & 6 (ortho)Position 6 onlyPosition 2 is blocked; overall kinetics are sluggish.

Electrophilic Aromatic Substitution (EAS) Dynamics

In drug development, aromatic rings are often sites of metabolic oxidation (e.g., via Cytochrome P450 enzymes). 4-Methylphenol possesses two highly activated, unhindered ortho positions, making it highly susceptible to electrophilic attack and rapid di-substitution.

By installing the methanesulfonyl group, the ring is electronically deactivated. The remaining open ortho position (position 6) is sterically flanked by the hydroxyl group and electronically starved, making EAS reactions (like bromination or nitration) significantly slower and strictly mono-substituted.

Reactivity EAS Electrophilic Aromatic Substitution (EAS) P1 4-Methylphenol EAS->P1 P2 2-(Methanesulfonyl)-4-methylphenol EAS->P2 R1 Highly Activated Ring (EDG -OH dominates) P1->R1 R2 Deactivated Ring (EWG -SO₂CH₃ counters -OH) P2->R2 O1 Rapid Di-ortho Substitution (Positions 2 & 6) R1->O1 Fast Kinetics O2 Slow Mono Substitution (Position 6 only) R2->O2 Sluggish Kinetics

Fig 2: Divergent Electrophilic Aromatic Substitution (EAS) trajectories based on ring activation.

Experimental Workflows (Self-Validating Protocols)

To empirically validate the electronic and steric claims above, the following standardized protocols should be executed.

Protocol A: Comparative pKa Determination via Potentiometric Titration

Objective: Quantify the thermodynamic acidity difference caused by the ortho-sulfonyl group. Causality of Design: Because 4-methylphenol has poor aqueous solubility[2], a co-solvent system is required to maintain a homogenous solution and prevent the neutral phenol from precipitating during the titration, which would skew the equilibrium data.

  • Preparation: Prepare 0.01 M solutions of both phenols in a 50:50 (v/v) Methanol/Water mixture.

  • Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) adjusted for the mixed solvent system.

  • Titration: Titrate 50.0 mL of the phenol solution with standardized 0.1 M NaOH at 25.0 °C under nitrogen (to prevent CO₂ absorption).

  • Data Acquisition: Record pH after each 0.1 mL addition.

  • Validation & Analysis: Plot the first derivative (dpH/dV) to locate the exact equivalence point. The pH at the half-equivalence volume represents the apparent pKa. Extrapolate to aqueous pKa using the Yasuda-Shedlovsky method.

Protocol B: Competitive O-Alkylation Kinetics (Williamson Ether Synthesis)

Objective: Demonstrate the suppressed nucleophilicity and steric shielding of the 2-methanesulfonyl phenoxide. Causality of Design: Potassium carbonate (K₂CO₃) is chosen as a mild base. It is strong enough to quantitatively deprotonate the more acidic 2-(methanesulfonyl)-4-methylphenol, but will only establish an equilibrium for 4-methylphenol. Despite having a lower concentration of active phenoxide, 4-methylphenol will react substantially faster due to its superior nucleophilicity and lack of steric blocking.

  • Reaction Setup: In two separate, dried flasks, dissolve 1.0 mmol of each phenol in 10 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of finely powdered anhydrous K₂CO₃ to each flask. Stir for 15 minutes at room temperature.

  • Electrophile Addition: Inject 1.2 mmol of Benzyl Bromide (BnBr) into each flask simultaneously.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in 1 mL of 0.1% TFA in Acetonitrile.

  • Readout: Analyze samples via HPLC-UV at 254 nm. Plot the conversion % vs. time. The methanesulfonyl derivative will show a drastically flattened kinetic curve compared to the rapid conversion of 4-methylphenol.

References

Sources

Comparative

HPLC validation methods for 2-(Methanesulfonyl)-4-methylphenol purity

Title: Analytical Purity Profiling of 2-(Methanesulfonyl)-4-methylphenol: A Comparative Guide to HPLC Validation Methodologies Introduction 2-(Methanesulfonyl)-4-methylphenol (CAS: 88041-62-7) is a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Purity Profiling of 2-(Methanesulfonyl)-4-methylphenol: A Comparative Guide to HPLC Validation Methodologies

Introduction 2-(Methanesulfonyl)-4-methylphenol (CAS: 88041-62-7) is a highly functionalized aromatic intermediate pivotal in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized agrochemicals. Structurally, it features a sterically hindered, electron-withdrawing methanesulfonyl moiety ortho to an ionizable phenolic hydroxyl group. This dual functionality presents distinct analytical challenges: the sulfonyl group increases polarity, while the phenolic hydroxyl group (pKa ~9.2) is prone to partial ionization, leading to severe peak tailing in unoptimized chromatographic systems.

This guide provides an authoritative, objective comparison of analytical methodologies for determining the purity of 2-(Methanesulfonyl)-4-methylphenol. By anchoring our approach in the International Council for Harmonisation (ICH) Q2(R2) guidelines [1], we establish a self-validating Ultra-High-Performance Liquid Chromatography (UHPLC) protocol that ensures absolute scientific integrity.

Mechanistic Rationale: Why UHPLC-PDA is the Gold Standard

When evaluating analytical platforms for phenolic compounds, causality dictates our instrumental choices [2]:

  • Gas Chromatography (GC-FID/MS): While GC offers high theoretical plate counts, the free phenolic -OH in 2-(Methanesulfonyl)-4-methylphenol induces strong secondary interactions with the silanol groups of the GC column stationary phase. This requires pre-column derivatization (e.g., silylation using BSTFA), which introduces variability, increases sample preparation time, and risks incomplete reaction artifacts.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excessively retentive for moderately polar methylphenols, resulting in broad peaks and poor resolution from early-eluting void volume interferences.

  • Reversed-Phase UHPLC-PDA (The Optimal Choice): RP-UHPLC allows for direct, underivatized analysis. By utilizing sub-2 µm particle columns, we achieve superior mass transfer kinetics.

    • Column Chemistry Causality: While a standard C18 column is adequate, a Phenyl-Hexyl stationary phase is mechanistically superior here. The phenyl ring of the stationary phase engages in π−π interactions with the aromatic core of the analyte, providing orthogonal selectivity crucial for resolving closely related positional isomers (e.g., 3-methyl-2-(methylsulfonyl)phenol).

    • Mobile Phase Causality: To prevent partial ionization of the phenol, the mobile phase pH must be strictly maintained at least 2 units below its pKa [3]. We utilize 0.1% Formic Acid (pH ~2.7) in the aqueous phase, ensuring the analyte remains fully protonated, thereby eliminating peak tailing and ensuring a Gaussian peak shape.

Objective Comparison of Analytical Platforms

Performance MetricRP-UHPLC-PDA (Recommended)Conventional HPLC-UVGC-MS (Post-Derivatization)
Resolution (Isomers) Excellent ( π−π selectivity)ModerateGood
Analysis Time < 5 minutes15 - 25 minutes> 30 minutes (inc. prep)
Sample Preparation Direct injection (Dilute & Shoot)Direct injectionComplex (Silylation required)
Sensitivity (LOD) ~10 ng/mL~50 ng/mL~5 ng/mL (SIM mode)
Robustness High (Self-validating SST)HighModerate (Moisture sensitive)
Suitability for ICH Q2(R2) Ideal (High precision/accuracy)AcceptableAcceptable but labor-intensive

ICH Q2(R2) Validation Workflow

To ensure trustworthiness, the validation of the 2-(Methanesulfonyl)-4-methylphenol purity method must operate as a self-validating system. This means the method inherently checks its own performance through System Suitability Testing (SST) and forced degradation studies before any quantitative data is accepted.

ValidationWorkflow Start Method Development (UHPLC-PDA, Phenyl-Hexyl) Spec Specificity & Selectivity (Forced Degradation & Peak Purity) Start->Spec Lin Linearity & Range (R² > 0.999, 25-150% of Target) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD < 2.0%) Lin->Acc Sens Sensitivity (S/N > 3 for LOD, > 10 for LOQ) Acc->Sens Rob Robustness (Variations in pH, Temp, Flow) Sens->Rob Eval ICH Q2(R2) Criteria Met? Rob->Eval Valid Method Validated (Ready for Routine QC) Eval->Valid Yes Fail Method Optimization (Adjust Chromatographic Parameters) Eval->Fail No Fail->Start

Lifecycle approach to analytical procedure validation for 2-(Methanesulfonyl)-4-methylphenol.

Step-by-Step Experimental Methodology

Self-Validating Protocol for UHPLC-PDA Analysis

Step 1: Reagent and Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of MS-grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane. Rationale: Formic acid suppresses phenol ionization.

  • Organic Phase (B): 100% MS-grade Acetonitrile. Rationale: Lower viscosity than methanol, enabling higher flow rates and sharper peaks.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 2-(Methanesulfonyl)-4-methylphenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL.

Step 3: Chromatographic Conditions

  • System: Waters ACQUITY UPLC (or equivalent) with PDA detector.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 35°C (Ensures reproducible retention times and reduces system backpressure).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: 10% to 60% B

    • 4.0 - 4.5 min: 60% to 90% B

    • 4.5 - 5.5 min: 90% B (Column wash)

    • 5.5 - 7.0 min: 10% B (Re-equilibration)

  • Detection: PDA scanning from 200–400 nm. Quantitation extracted at 274 nm (optimal UV absorbance for methylphenols) [3].

Step 4: System Suitability Testing (SST) - The Self-Validation Mechanism Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria: Retention time %RSD 1.0%; Peak area %RSD 2.0%; USP Tailing Factor 1.5; Theoretical Plates (N) 10,000. If these metrics fail, the system halts, preventing the generation of invalid data.

Validation Parameters & Quantitative Data

The following table summarizes the expected validation data for 2-(Methanesulfonyl)-4-methylphenol, adhering strictly to ICH Q2(R2) mandates.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result (Typical)
Specificity Forced degradation (Acid, Base, Peroxide, UV, Heat). PDA Peak Purity check.No interference at analyte RT. Peak Purity Angle < Threshold.Passed. Purity Angle: 0.12 < Threshold: 0.25
Linearity 5 concentration levels (25% to 150% of nominal concentration).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998
Accuracy Spike recovery at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% ± 0.6%
Precision (Repeatability) 6 replicate preparations of the 100% test concentration.%RSD of peak areas 2.0%.%RSD = 0.85%
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ratio calculation from low-concentration injections.S/N 3 for LOD; S/N 10 for LOQ.LOD = 12 ng/mL; LOQ = 40 ng/mL
Robustness Deliberate variations in Flow Rate (±0.05 mL/min), Temp (±5°C).SST criteria must remain met.Passed. Tailing factor remained < 1.2.

Conclusion The purity analysis of 2-(Methanesulfonyl)-4-methylphenol demands a mechanistically sound approach to overcome the chromatographic liabilities of its polar sulfonyl and ionizable phenolic groups. By utilizing a Phenyl-Hexyl UHPLC column combined with an acidic mobile phase, analysts can achieve baseline resolution and impeccable peak shapes. When executed within the rigorous, self-validating framework of ICH Q2(R2), this method guarantees the trustworthiness and regulatory compliance of the analytical data.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method Source: MDPI Environments URL: [Link]

  • Title: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC (Compendium Method TO-8) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Data of 2-(Methanesulfonyl)-4-methylphenol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Methanesulfonyl)-4-methylphenol. In the absence of publicly available experimental spectra for this specific compound, this guide presents meticulously predicted data, offering a robust framework for its identification and characterization. We will also draw comparisons with structurally related compounds to contextualize our predictions and provide a detailed experimental protocol for researchers to acquire their own data.

The Compound of Interest: 2-(Methanesulfonyl)-4-methylphenol

2-(Methanesulfonyl)-4-methylphenol is a substituted aromatic compound featuring a hydroxyl group, a methyl group, and a methanesulfonyl group attached to a benzene ring. The interplay of these functional groups, with their varying electronic effects, results in a unique NMR fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity in a synthesis or isolation procedure.

Predicted ¹H and ¹³C NMR Spectral Data

The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-(Methanesulfonyl)-4-methylphenol. These predictions were generated using established NMR prediction algorithms and are supported by the fundamental principles of NMR spectroscopy.[1][2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(Methanesulfonyl)-4-methylphenol is characterized by distinct signals for the aromatic protons, the methyl protons, the methanesulfonyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-37.65Doublet (d)1H
H-57.20Doublet of doublets (dd)1H
H-67.05Doublet (d)1H
OH5.50 (broad)Singlet (s)1H
SO₂CH₃3.15Singlet (s)3H
Ar-CH₃2.30Singlet (s)3H

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the benzene ring. The methanesulfonyl group is a strong electron-withdrawing group, which deshields the ortho and para protons.[5] The hydroxyl and methyl groups are electron-donating groups, which shield the ortho and para protons.

  • Aromatic Protons (H-3, H-5, H-6): The proton at the 3-position (H-3) is ortho to the strongly electron-withdrawing methanesulfonyl group, leading to a significant downfield shift to approximately 7.65 ppm. The proton at the 5-position (H-5) is meta to the methanesulfonyl group and ortho to the methyl group, resulting in a chemical shift around 7.20 ppm. The proton at the 6-position (H-6), being ortho to the electron-donating hydroxyl group, is expected to be the most upfield of the aromatic protons, at approximately 7.05 ppm. The splitting pattern arises from the coupling between adjacent protons.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent but is predicted to appear as a broad singlet around 5.50 ppm.

  • Methanesulfonyl Protons (-SO₂CH₃): The protons of the methanesulfonyl group are deshielded by the two adjacent oxygen atoms and the sulfur atom, resulting in a singlet at approximately 3.15 ppm.

  • Methyl Protons (Ar-CH₃): The protons of the aromatic methyl group are shielded by the electron-rich aromatic ring and are expected to appear as a singlet around 2.30 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.[3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1155.0
C-2128.5
C-3130.0
C-4138.0
C-5125.0
C-6115.0
SO₂CH₃45.0
Ar-CH₃20.5

Interpretation of the Predicted ¹³C NMR Spectrum

  • Aromatic Carbons (C-1 to C-6): The carbon attached to the hydroxyl group (C-1) is expected to be significantly deshielded, with a predicted chemical shift of around 155.0 ppm. The carbon bearing the methanesulfonyl group (C-2) will also be downfield, but to a lesser extent, at approximately 128.5 ppm. The chemical shift of the carbon with the methyl group (C-4) is predicted to be around 138.0 ppm. The remaining aromatic carbons will have chemical shifts in the range of 115.0 to 130.0 ppm, with C-6 being the most shielded due to the ortho-hydroxyl group.

  • Methanesulfonyl Carbon (-SO₂CH₃): The carbon of the methanesulfonyl group is predicted to have a chemical shift of around 45.0 ppm.

  • Methyl Carbon (Ar-CH₃): The carbon of the aromatic methyl group is expected to be the most upfield, with a predicted chemical shift of approximately 20.5 ppm.

Comparative Analysis with Structurally Related Compounds

To provide a frame of reference for our predicted data, we can compare it with the experimental NMR data of 4-methylphenol and methanesulfonylbenzene.

Experimental NMR Data for 4-Methylphenol
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.99 (d, J=8.4 Hz, 2H), 6.73 (d, J=8.4 Hz, 2H), 4.75 (s, 1H, OH), 2.26 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.7, 129.8, 115.1, 20.5.

Experimental NMR Data for Methanesulfonylbenzene
  • ¹H NMR (CDCl₃, 300 MHz): δ 7.95 (d, J=8.4 Hz, 2H), 7.68 – 7.55 (m, 3H), 3.06 (s, 3H, SO₂CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 140.7, 133.7, 129.5, 127.5, 44.6.

The experimental data for these related compounds support our predictions. For instance, the aromatic methyl protons and carbon in 4-methylphenol have chemical shifts very close to our predicted values for 2-(Methanesulfonyl)-4-methylphenol. Similarly, the methanesulfonyl protons and carbon in methanesulfonylbenzene are in good agreement with our predictions. The presence of the additional hydroxyl and methanesulfonyl groups in our target molecule accounts for the differences in the aromatic region.

Experimental Protocol for NMR Data Acquisition

For researchers who wish to acquire experimental NMR data for 2-(Methanesulfonyl)-4-methylphenol, the following detailed protocol is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of high-purity 2-(Methanesulfonyl)-4-methylphenol.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is at least 4 cm.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-10 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration (for ¹H NMR): Integrate the peaks to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizing the Molecular Structure and Workflow

To further aid in the understanding of the molecular structure and the processes involved, the following diagrams are provided.

Caption: Chemical structure of 2-(Methanesulfonyl)-4-methylphenol.

cluster_workflow NMR Spectra Prediction Workflow A Define Molecular Structure (2-(Methanesulfonyl)-4-methylphenol) B Select Prediction Tool (e.g., NMRdb, ChemDoodle) A->B C Input Structure into Tool B->C D Run ¹H and ¹³C NMR Prediction C->D E Analyze Predicted Spectra - Chemical Shifts - Multiplicities - Assignments D->E F Compare with Data from Related Compounds E->F G Final Predicted Data Report F->G

Caption: Workflow for the prediction of NMR spectra.

cluster_protocol Experimental NMR Data Acquisition Protocol A Sample Preparation - Weigh Sample - Dissolve in Deuterated Solvent - Add Internal Standard (TMS) B Instrument Setup - Select Pulse Program - Set Acquisition Parameters A->B C Data Acquisition - Run ¹H NMR Experiment - Run ¹³C NMR Experiment B->C D Data Processing - Fourier Transform - Phasing & Baseline Correction - Referencing C->D E Spectral Analysis - Peak Picking - Integration (¹H) - Structural Assignment D->E F Final Experimental Data Report E->F

Sources

Comparative

Comparative Efficacy Guide: 2-(Methanesulfonyl)-4-methylphenol vs. Standard Sulfonyl Phenols in Drug Discovery

Executive Summary & Pharmacophore Rationale In the development of targeted anti-inflammatories and kinase inhibitors, the strategic placement of sulfonyl and hydroxyl moieties dictates both chemical reactivity and biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the development of targeted anti-inflammatories and kinase inhibitors, the strategic placement of sulfonyl and hydroxyl moieties dictates both chemical reactivity and biological efficacy. Phenolic hydroxyl groups and sulfonyl moieties are essential pharmacophores in the design of selective inhibitors for inflammatory enzymes, such as cyclooxygenase-2 (COX-2) 1.

While traditional drug discovery has heavily relied on para-substituted sulfonyl phenols, compounds like 2-(Methanesulfonyl)-4-methylphenol (CAS 88041-62-7) are emerging as critical building blocks in the synthesis of specialized bioactive reagents 2. This guide objectively compares the synthetic and pharmacological efficacy of 2-(Methanesulfonyl)-4-methylphenol (2-M-4-MP) against industry-standard alternatives like 4-(Methylsulfonyl)phenol (4-MSP) and 2-Amino-4-(methylsulfonyl)phenol 3.

Structural Mechanics & Causality in Drug Design

The primary divergence in efficacy between these compounds stems from their regioisomerism, which fundamentally alters their physicochemical behavior:

  • Para-Sulfonyl Phenols (e.g., 4-MSP): The sulfonyl group is structurally distant from the hydroxyl group. This lack of steric hindrance allows for highly efficient nucleophilic attacks during synthetic etherification. Biologically, the resulting linear geometry is optimized to insert deeply into the secondary Val523 pocket of the COX-2 enzyme, providing classic analgesic efficacy.

  • Ortho-Sulfonyl Phenols (e.g., 2-M-4-MP): The proximity of the methanesulfonyl group to the phenol OH creates a strong intramolecular hydrogen bond. This lowers the pKa of the phenol (increasing acidity) but introduces significant steric bulk around the nucleophilic oxygen. While this makes synthesis more challenging, the resulting derivatives project the sulfonyl pharmacophore at a ~60-degree angle. This angled projection is highly advantageous for targeting atypical binding pockets, such as those found in selective ATP-competitive Tyrosine Kinase 2 (TYK2) inhibitors used for autoimmune diseases 4.

Quantitative Efficacy & Physicochemical Comparison

To guide your synthetic planning, the following table summarizes the comparative physicochemical properties and synthetic performance metrics of these key intermediates.

Compound NameCAS NumberSubstitution PatternEst. pKaRelative NucleophilicityStandard Alkylation YieldPrimary Drug Target Application
2-(Methanesulfonyl)-4-methylphenol 88041-62-7Ortho-sulfonyl, Para-methyl~8.2Moderate (Sterically hindered)65 - 75%Atypical Kinases (e.g., TYK2, JAK1)
4-(Methylsulfonyl)phenol 14763-60-1Para-sulfonyl~8.8High (Unhindered)>90%Classic COX-2 Inhibitors
2-Amino-4-(methylsulfonyl)phenol 98-30-6Ortho-amino, Para-sulfonyl~9.5High (Dual reactive sites)80 - 85%Complex Heterocyclic Anti-inflammatories

Experimental Workflow: Comparative O-Alkylation Protocol

When incorporating 2-M-4-MP into a drug scaffold via O-alkylation, standard conditions (e.g., K₂CO₃ in Acetone) often fail due to the steric shielding of the ortho-sulfonyl group. The following self-validating protocol is engineered to overcome this barrier.

Step 1: Reagent Preparation & Base Selection
  • Action: Dissolve 1.0 eq of the sulfonyl phenol (2-M-4-MP or 4-MSP) and 1.2 eq of the target alkyl halide in anhydrous DMF (0.2 M).

  • Causality: For 4-MSP, standard K₂CO₃ is sufficient. However, for 2-M-4-MP , you must use Cesium Carbonate (Cs₂CO₃) (1.5 eq). The larger ionic radius of the cesium cation enhances the solubility of the base in DMF and creates a more "naked," highly reactive phenoxide anion, which is critical for overcoming the steric hindrance of the adjacent methanesulfonyl group.

Step 2: Thermal Activation
  • Action: Heat the reaction mixture to 85°C under an inert argon atmosphere for 4 hours.

Step 3: In-Process Self-Validation (LC-MS)
  • Action: At t = 4 hours, sample 50 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Check:

    • For 4-MSP: Expect >95% conversion (disappearance of the m/z 171[M-H]⁻ peak).

    • For 2-M-4-MP: If the unreacted phenol peak (m/z 185 [M-H]⁻) exceeds 15%, the steric barrier is stalling the reaction.

  • Causality-Driven Correction: Do not simply extend the reaction time, as prolonged heating in DMF can promote ether cleavage. Instead, add 0.2 equivalents of Potassium Iodide (KI) . This initiates Finkelstein catalysis, converting the alkyl chloride to a highly reactive alkyl iodide in situ, effectively forcing the reaction past the steric barrier.

Step 4: Workup & Isolation
  • Action: Quench with ice water, extract with EtOAc (3x), wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Pathway Visualization

The following diagram illustrates how the structural differences between ortho- and para-sulfonyl phenols dictate their downstream biological targeting.

Pharmacophore_Mechanics Target Target Enzyme (COX-2 / TYK2) Outcome1 Atypical Kinase Inhibition (e.g., TYK2 Selectivity) Target->Outcome1 Modulates Outcome2 Classic COX-2 Inhibition (Val523 Pocket) Target->Outcome2 Modulates Ortho Ortho-Sulfonyl Phenol (2-M-4-MP) OrthoBind Angled Projection (Steric Routing) Ortho->OrthoBind Intramolecular H-Bond Para Para-Sulfonyl Phenol (4-MSP) ParaBind Linear Projection (Deep Pocket Entry) Para->ParaBind Unhindered OH OrthoBind->Target Scaffold Binding ParaBind->Target Scaffold Binding

Fig 1. Divergent binding mechanics of ortho- vs. para-sulfonyl phenols.

References

  • National Institutes of Health (PMC). "Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives".
  • EvitaChem. "1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile - EvitaChem" (Cataloging 2-(Methanesulfonyl)-4-methylphenol).
  • EvitaChem. "Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6".
  • ACS Publications. "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases".

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.